VU6004256
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H25F2N5O2 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)-3-pyridinyl]methyl]indole-3-carboxamide |
InChI |
InChI=1S/C25H25F2N5O2/c1-31-13-16(11-29-31)20-7-6-15(10-28-20)12-32-14-18(24-19(27)8-17(26)9-22(24)32)25(34)30-21-4-2-3-5-23(21)33/h6-11,13-14,21,23,33H,2-5,12H2,1H3,(H,30,34)/t21-,23-/m0/s1 |
InChI 键 |
ZZMZFDCJQBUOOI-GMAHTHKFSA-N |
手性 SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CN3C=C(C4=C3C=C(C=C4F)F)C(=O)N[C@H]5CCCC[C@@H]5O |
规范 SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CN3C=C(C4=C3C=C(C=C4F)F)C(=O)NC5CCCCC5O |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of VU6004256
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), with demonstrated efficacy in preclinical models relevant to schizophrenia. As an "ago-PAM," it not only potentiates the effects of the endogenous ligand acetylcholine (ACh) but also possesses intrinsic agonist activity at the M1 receptor. Its mechanism involves the modulation of downstream signaling pathways, including Gq-mediated calcium mobilization and β-arrestin recruitment, without inducing receptor internalization—a key differentiating feature from other M1 PAMs. This profile allows this compound to normalize aberrant neuronal activity in brain regions implicated in schizophrenia, such as the prefrontal cortex, and reverse cognitive and behavioral deficits in animal models of NMDA receptor hypofunction.
Core Mechanism of Action
This compound functions as a positive allosteric modulator, binding to a site on the M1 muscarinic receptor that is structurally distinct from the orthosteric site where acetylcholine binds.[1] This allosteric binding induces a conformational change in the receptor that enhances the affinity and/or efficacy of ACh.[2]
This compound is further classified as an "ago-PAM" or a "PAM-agonist," indicating that in addition to potentiating the action of ACh, it can directly activate the M1 receptor in the absence of the orthosteric ligand.[2][3] This dual activity contributes to its robust pharmacological profile. A key feature of its mechanism is its ability to potentiate ACh-mediated signaling without promoting the internalization of the M1 receptor, which contrasts with other M1 PAMs like PF-06764427.[3][4] This may contribute to a more sustained therapeutic effect and a differentiated safety profile, particularly concerning the lack of observable seizure activity at high doses.[2]
Signaling Pathways Modulated by this compound
The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[2][5] this compound enhances the canonical signaling cascade initiated by M1 receptor activation.
-
Gq/11-PLC Pathway: Upon activation by ACh, the M1 receptor activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. This compound potently enhances these ACh-mediated calcium fluxes.[4]
-
β-Arrestin Recruitment: this compound also potentiates the recruitment of β-arrestin to the M1 receptor.[4] β-arrestin signaling is another major pathway for GPCRs, involved in receptor desensitization and mediating distinct downstream cellular effects.
-
Lack of Receptor Internalization: Notably, while this compound enhances β-arrestin recruitment, it does not induce the subsequent internalization of the M1 receptor, a process that typically leads to the attenuation of signal over time.[3][4]
Quantitative Pharmacology
The potency and activity of this compound have been characterized in a variety of in vitro and in vivo assays.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
|---|---|---|---|
| PAM Potency (EC50) | 155 nM | Calcium mobilization in CHO cells expressing rat M1 | [6][7] |
| Agonist Potency (mEC50) | 450 nM | Allosteric agonist assay | [3] |
| Agonist Efficacy | 86% of ACh max | Allosteric agonist assay | [3] |
| β-Arrestin Recruitment | Potentiation observed | DiscoverX bias panel | [3] |
| Receptor Internalization | No effect (EC50 > 10 µM) | M1 internalization assay |[3] |
Table 2: In Vivo Efficacy of this compound in NR1 KD Mice (Model of NMDA Hypofunction)
| Assay | Dose (i.p.) | Effect | Reference |
|---|---|---|---|
| PFC Pyramidal Cell Firing | 10 mg/kg | Attenuates excessive firing rate | [6] |
| Hyperlocomotor Activity | 3, 10 mg/kg | Dose-dependently reduces hyperactivity | [6] |
| Novel Object Recognition | 3, 10 mg/kg | Reverses performance impairments | [6] |
| Cue-Mediated Fear Conditioning | 3, 10 mg/kg | Reverses performance impairments |[6] |
Experimental Protocols
The characterization of this compound relies on a series of established pharmacological assays.
5.1 In Vitro Calcium Mobilization Assay
-
Objective: To measure the potentiation of ACh-induced intracellular calcium release.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the rat M1 muscarinic receptor are typically used.[8]
-
Methodology:
-
Cells are plated in 96- or 384-well plates and grown to confluence.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound is added at various concentrations and incubated for a specified period.
-
An EC20 concentration of acetylcholine is added to stimulate the M1 receptor.
-
Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).
-
Data are analyzed to determine the EC50 of this compound for the potentiation of the ACh response.
-
5.2 In Vivo Electrophysiology
-
Objective: To measure the effect of this compound on neuronal activity in the prefrontal cortex.
-
Animal Model: Anesthetized adult male NR1 KD mice (a genetic model of NMDA receptor hypofunction) and wild-type littermates.[6]
-
Methodology:
-
Mice are anesthetized (e.g., with chloral (B1216628) hydrate).
-
A recording electrode is stereotaxically lowered into the prelimbic region of the medial prefrontal cortex.
-
Extracellular single-unit recordings are taken from pyramidal neurons, identified by their characteristic spike waveforms.
-
A baseline firing rate is established for 5-10 minutes.
-
This compound (e.g., 10 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.
-
Neuronal firing rates are recorded for up to 60 minutes post-injection to determine the effect of the compound.
-
5.3 Novel Object Recognition (NOR) Task
-
Objective: To assess effects on recognition memory.
-
Animal Model: Wild-type and NR1 KD mice.[6]
-
Methodology:
-
Habituation: Mice are allowed to explore an empty arena for a set period on consecutive days.
-
Training (Sample Phase): Two identical objects are placed in the arena, and mice are allowed to explore them for a set time (e.g., 10 minutes).
-
Dosing: Immediately after training, mice are injected i.p. with this compound (e.g., 3 or 10 mg/kg) or vehicle.
-
Testing (Choice Phase): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. Mice are returned to the arena and exploration of each object is recorded.
-
Analysis: A recognition index is calculated as (Time exploring novel object) / (Total exploration time). A higher index indicates better recognition memory.
-
Therapeutic Rationale in Schizophrenia
The therapeutic potential of this compound is rooted in the "NMDA receptor hypofunction" hypothesis of schizophrenia. This hypothesis posits that reduced signaling through the NMDA-type glutamate (B1630785) receptor contributes to the cognitive and negative symptoms of the disorder. M1 receptor activation is known to modulate glutamatergic neurotransmission and synaptic plasticity in brain regions like the hippocampus and prefrontal cortex.[2][5]
In genetic models where the NMDA receptor is impaired (e.g., NR1 KD mice), there is excessive, disordered firing of pyramidal cells in the prefrontal cortex, which is thought to underlie cognitive deficits.[6] this compound, by selectively activating M1 receptors in this region, normalizes this aberrant neuronal firing.[6] This cellular-level correction translates to the reversal of behavioral and cognitive impairments, such as deficits in recognition memory and increased locomotor activity, observed in these models.[5][6]
References
- 1. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fine Tuning Muscarinic Acetylcholine Receptor Signaling Through Allostery and Bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
VU6004256: A Technical Guide to its Pharmacology and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), also exhibiting properties of an allosteric agonist (ago-PAM). It has emerged as a significant tool compound in neuroscience research, particularly for investigating the therapeutic potential of M1 receptor modulation in disorders like schizophrenia and Alzheimer's disease. Preclinical studies have demonstrated its efficacy in reversing cognitive and physiological deficits in animal models of N-methyl-D-aspartate (NMDA) receptor hypofunction. Critically, this compound displays a favorable safety profile compared to other M1 ago-PAMs, lacking the pro-convulsant effects observed with structurally related compounds at high doses. This guide provides a comprehensive overview of the pharmacology, toxicology, and experimental methodologies associated with this compound.
Pharmacology
Mechanism of Action
This compound functions as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct, allosteric site on the receptor. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the orthosteric agonist.[1] this compound is further classified as an "ago-PAM" or "PAM-agonist" because it can also directly activate the M1 receptor to a degree in the absence of an orthosteric agonist, though this agonist activity is weaker compared to other compounds in its class.[1][2]
A key pharmacological distinction of this compound is its lack of induction of M1 receptor internalization, a process that can lead to receptor desensitization. This contrasts with other M1 PAMs, such as PF-06764427, which do promote receptor internalization.
M1 Receptor Signaling Pathway
Activation of the M1 receptor, which is coupled to the Gq/11 family of G-proteins, initiates a canonical signaling cascade.[1] This involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses. This compound enhances this ACh-mediated signaling.
In Vitro Pharmacology
The potency of this compound as an M1 PAM has been characterized in cellular assays.
| Parameter | Value | Cell Line | Assay | Reference |
| EC50 | 155 nM | CHO (Chinese Hamster Ovary) | Calcium Mobilization | [3][4] |
| mEC50 (PAM) | 100 nM (mouse) | - | - | [2] |
| mEC50 (Agonist) | 450 nM (mouse) | - | - | [2] |
In Vivo Pharmacology & Efficacy
This compound has demonstrated significant efficacy in preclinical models, particularly the NR1 knockdown (KD) mouse model, which mimics NMDA receptor hypofunction relevant to schizophrenia.
| Animal Model | Dosing (i.p.) | Key Findings | Reference |
| NR1 KD Mice | 10 mg/kg | Attenuates excessive pyramidal cell firing in the prefrontal cortex (PFC). | [3][5] |
| NR1 KD Mice | 3, 10 mg/kg | Reverses cognitive impairments in Novel Object Recognition (NOR) task. | [3][5] |
| NR1 KD Mice | 3, 10 mg/kg | Reverses deficits in cue-mediated fear conditioning task. | [3][5] |
| NR1 KD Mice | 3, 10 mg/kg | Produces a robust, dose-dependent reduction in hyperlocomotor activity. | [3][5] |
| Wild-Type Mice | 10 mg/kg | Decreased spontaneous locomotor activity. | [2] |
| Wild-Type Mice | - | Enhanced recognition memory in the Novel Object Recognition (NOR) task. | [1] |
These findings suggest that this compound can normalize PFC-mediated physiological and cognitive deficits associated with NMDA receptor hypofunction.[5]
Toxicology and Safety Profile
A distinguishing feature of this compound is its favorable safety profile compared to other M1 ago-PAMs. Overactivation of M1 receptors is known to potentially induce seizures.[2]
| Animal Model | Dosing (i.p.) | Observation | Test Battery | Reference |
| Normal, Healthy Mice | 100 mg/kg | Did not cause significant observable adverse effects. | Modified Irwin Toxicology Battery | [2] |
| Normal, Healthy Mice | 100 mg/kg | Did not induce observable behavioral seizure activity. | - | [1][2] |
This lack of convulsive activity, even at high doses, contrasts sharply with compounds like PF-06764427, which induced robust behavioral convulsions in similar tests.[2] This suggests that the specific molecular pharmacology of this compound—potentially its weaker agonist activity and lack of receptor internalization—contributes to its improved safety margin.[2]
Pharmacokinetics
| Species | Dose (i.p.) | Cmax (Total Brain) | Cmax (Unbound Brain) | Reference |
| Mouse | 100 mg/kg | 49.9 µM | 649 nM | [2] |
The unbound brain concentrations achieved at this high, non-convulsive dose are approximately 1.4-fold higher than its M1 allosteric agonist potency, suggesting that the brain levels achieved relative to potency do not solely dictate the adverse effect liability for this class of compounds.[2]
Key Experimental Protocols
In Vivo Electrophysiology in Awake Mice
-
Objective: To measure the effect of this compound on pyramidal cell firing rates in the prefrontal cortex.
-
Methodology:
-
Adult male NR1 KD mice and wild-type littermates are surgically implanted with a microdrive array targeting layer V of the medial PFC.
-
Following recovery, single-unit activity is recorded from awake, freely moving mice to establish a baseline firing rate.
-
Mice receive an intraperitoneal (i.p.) injection of vehicle or this compound (e.g., 10 mg/kg).
-
Neuronal firing rates are recorded for a set period post-injection (e.g., 60-90 minutes).
-
Data are analyzed to compare pre- and post-injection firing rates between treatment groups and genotypes.[3][5]
-
Novel Object Recognition (NOR) Task
-
Objective: To assess deficits in recognition memory and the ability of this compound to reverse them.
-
Methodology:
-
Habituation: Mice are habituated to an empty, open-field arena for a set period over several days.
-
Training (Sample Phase): Two identical objects are placed in the arena, and the mouse is allowed to explore freely for a set time (e.g., 10 minutes).
-
Dosing: Immediately after training, the mouse is administered vehicle or this compound (e.g., 3 or 10 mg/kg, i.p.).
-
Testing (Choice Phase): After a retention interval (e.g., 24 hours), the mouse is returned to the arena where one of the original objects has been replaced with a novel object.
-
Exploration time of the novel and familiar objects is recorded.
-
A "recognition index" is calculated as (Time with Novel Object / Total Exploration Time). A higher index indicates better recognition memory.[3][5]
-
Modified Irwin Toxicology Battery
-
Objective: To assess the acute neurological and behavioral effects of a compound and establish a general safety profile.
-
Methodology:
-
Mice are administered a high dose of the test compound (e.g., this compound at 100 mg/kg, i.p.).
-
A trained observer, blind to the treatment, systematically scores a range of physiological and behavioral parameters at specified time points (e.g., 15, 30, 60, 120, 180 minutes post-dose).
-
Parameters include, but are not limited to: alertness, spontaneous activity, posture, gait, stereotypy, tremor, convulsions, lacrimation, salivation, and body temperature.
-
Scores are compared to vehicle-treated control animals to identify any significant adverse effects.[2]
-
Conclusion
This compound is a well-characterized M1 positive allosteric modulator with demonstrated in vivo efficacy in preclinical models of schizophrenia. Its ability to correct PFC-dependent cognitive and physiological deficits, coupled with a superior safety profile that lacks the pro-convulsant liability of other M1 ago-PAMs, makes it an invaluable research tool. The distinct pharmacological properties of this compound, particularly its lack of receptor internalization, highlight the subtle but critical structural and functional nuances that can differentiate efficacy from adverse effects within a class of allosteric modulators. Further investigation into compounds with this profile is warranted for the development of novel therapeutics for cognitive dysfunction in neuropsychiatric and neurodegenerative disorders.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
VU6004256: A Technical Guide for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
VU6004256 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). This document serves as a comprehensive technical guide for researchers utilizing this compound in preclinical studies, with a focus on its application in models of neurological and psychiatric disorders.
Core Mechanism of Action
This compound enhances the signaling of the M1 mAChR by binding to an allosteric site, a location distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This potentiation of M1 receptor activity has shown promise in ameliorating cognitive and physiological deficits associated with conditions like schizophrenia, particularly those linked to N-methyl-D-aspartate (NMDA) receptor hypofunction.[1][2]
M1 Muscarinic Receptor Signaling Pathway
The M1 receptor primarily couples to Gq/11 G-proteins. Upon activation by an agonist such as acetylcholine, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a positive allosteric modulator, this compound enhances the receptor's response to acetylcholine, leading to a more robust activation of this downstream signaling pathway.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
| Parameter | Value | Species | Assay | Reference |
| EC50 | 155 nM | Mouse | M1 Receptor Potentiation | [1] |
| ACh Max Potentiation | 88% | Mouse | M1 Receptor Potentiation | [1] |
| Brain:Plasma Ratio (Kp) | 4.84 | Mouse | Pharmacokinetics | [1] |
| Unbound Brain:Plasma (Kp,uu) | 2.6 | Mouse | Pharmacokinetics | [1] |
| In Vivo Model | Doses Administered (mg/kg, i.p.) | Key Findings | Reference |
| NR1 Knockdown Mice | 1, 3, 10 | Dose-dependently reduced hyperlocomotor activity. | [1] |
| NR1 Knockdown Mice | 3, 10 | Reversed performance deficits in novel object recognition and cue-mediated fear conditioning tasks. | [1] |
| NR1 Knockdown Mice | 10 | Attenuated excessive pyramidal cell firing in the prefrontal cortex. | [1] |
| Wild-Type Mice | 10 | Decreased spontaneous locomotor activity at the highest dose. | [3] |
| Wild-Type Mice | 100 | Did not induce observable behavioral seizure activity, unlike some other M1 PAMs. | [3] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below, primarily based on the studies conducted by Grannan et al. (2016).[1]
Novel Object Recognition (NOR)
This task assesses recognition memory.
Experimental Workflow:
Methodology:
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material. A variety of objects that are different in shape, color, and texture but similar in size and complexity should be used.
-
Habituation (Day 1): Each mouse is individually placed in the empty arena for 10 minutes to acclimate to the environment.
-
Drug Administration (Day 2): this compound or vehicle is administered intraperitoneally (i.p.) 30 minutes before the training session.
-
Training (T1): The mouse is placed in the arena containing two identical objects and allowed to explore for 10 minutes.
-
Retention Interval: A defined period (e.g., 1 hour) during which the mouse is returned to its home cage.
-
Testing (T2): The mouse is returned to the arena, where one of the familiar objects has been replaced with a novel object. The mouse is allowed to explore for 5 minutes.
-
Data Analysis: The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it. The Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time)
Cue-Mediated Fear Conditioning
This task assesses associative learning and memory.
Experimental Workflow:
Methodology:
-
Apparatus: A fear conditioning chamber equipped with a grid floor for delivering footshocks, a speaker for auditory cues, and a video camera for recording behavior.
-
Conditioning (Day 1): The mouse is placed in the conditioning chamber. After an initial acclimation period, it is presented with several pairings of a conditioned stimulus (CS), such as an 80 dB tone lasting 30 seconds, which co-terminates with an unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA for 2 seconds).
-
Drug Administration (Day 2): this compound or vehicle is administered i.p. 30 minutes before the testing session.
-
Testing (Day 2): The mouse is placed in a novel context (different from the conditioning chamber in terms of shape, color, and odor). After an acclimation period, the auditory cue (CS) is presented without the footshock.
-
Data Analysis: Freezing behavior (complete immobility except for respiration) is measured during the presentation of the cue. The data is typically expressed as the percentage of time spent freezing.
In Vivo Electrophysiology in Awake, Freely Moving Mice
This technique is used to measure the firing rate of neurons in specific brain regions.
Methodology:
-
Electrode Implantation: Mice are anesthetized and stereotaxically implanted with a microelectrode array targeting the prelimbic region of the prefrontal cortex.
-
Recovery: Mice are allowed to recover from surgery before recordings begin.
-
Recording Session: On the day of the experiment, the mouse is connected to the recording equipment in its home cage. A baseline neuronal firing rate is recorded for a set period (e.g., 30 minutes).
-
Drug Administration: this compound or vehicle is administered i.p., and recording continues.
-
Data Analysis: Spike sorting is performed to isolate individual neuron activity. The firing rate of pyramidal neurons is analyzed before and after drug administration.
Conclusion
This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in cognitive function and its potential as a therapeutic target for disorders such as schizophrenia. Its favorable pharmacokinetic profile and demonstrated efficacy in preclinical models, coupled with a good safety profile relative to other M1 PAMs, make it a compelling compound for further investigation. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies.
References
- 1. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
achemical structure and properties of VU6004256
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the M1 Positive Allosteric Modulator VU6004256
Introduction
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action has generated significant interest in its therapeutic potential for neurological and psychiatric disorders characterized by cholinergic dysfunction, such as schizophrenia and Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | N-((2R,3R)-3-hydroxycyclohexyl)-1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,8-difluoro-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxamide |
| Molecular Formula | C₂₅H₂₅F₂N₅O₂ |
| Molecular Weight | 465.50 g/mol |
| CAS Number | 2011034-33-4 |
| Appearance | White to off-white solid |
| SMILES | O=C(C1=CN(CC2=CC=C(C3=CN(C)N=C3)N=C2)C4=C1C(F)=CC(F)=C4)N[C@@H]5--INVALID-LINK--CCCC5 |
Table 1: Chemical and Physical Properties of this compound.
Pharmacological Properties
This compound is characterized by its high potency and selectivity for the M1 muscarinic receptor.
| Parameter | Value | Species | Assay Type |
| EC₅₀ | 155 nM | Human | Calcium Mobilization |
| Selectivity | Selective for M1 over M2, M3, M4, and M5 muscarinic receptors (quantitative data not publicly available) | Various | Not Specified |
Table 2: In Vitro Pharmacological Data for this compound.
Pharmacokinetic Properties
Limited pharmacokinetic data for this compound is available in the public domain. A study in mice revealed the following brain concentrations after a high intraperitoneal dose.
| Dose (i.p.) | Maximum Total Brain Concentration (Cₘₐₓ) | Maximum Unbound Brain Concentration (Cₘₐₓ,u) |
| 100 mg/kg | 49.9 µM | 649 nM |
Table 3: Brain Pharmacokinetics of this compound in Mice.[2]
Signaling Pathways
As a positive allosteric modulator of the M1 receptor, this compound enhances the canonical Gq-coupled signaling pathway initiated by acetylcholine. This leads to the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
Caption: M1 Muscarinic Receptor Signaling Pathway Enhanced by this compound.
Experimental Protocols
In Vitro Potency Determination (Calcium Mobilization Assay)
The potency of this compound as an M1 PAM is typically determined using a calcium mobilization assay in a cell line stably expressing the human M1 muscarinic receptor.
General Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human M1 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated to allow for cell attachment.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition: this compound, at various concentrations, is added to the wells and pre-incubated.
-
Agonist Stimulation: A sub-maximal concentration (EC₂₀) of acetylcholine is added to the wells to stimulate the M1 receptor.
-
Fluorescence Reading: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The EC₅₀ value is determined by plotting the potentiation of the acetylcholine response as a function of the this compound concentration and fitting the data to a four-parameter logistic equation.
Caption: Workflow for Determining the In Vitro Potency of this compound.
In Vivo Efficacy Assessment
Attenuation of Excessive Pyramidal Cell Firing: this compound has been shown to attenuate excessive pyramidal cell firing in the prefrontal cortex of a genetic mouse model of NMDA receptor hypofunction (NR1 knockdown mice).[1]
-
Animal Model: Adult male NR1 knockdown (KD) mice and wild-type (WT) littermates.
-
Drug Administration: this compound (10 mg/kg) or vehicle administered intraperitoneally (i.p.).
-
Electrophysiology: In vivo single-unit recordings from pyramidal neurons in the prelimbic cortex of awake, behaving mice.
-
Protocol:
-
Mice are surgically implanted with a microdrive array targeting the prelimbic cortex.
-
Following recovery, baseline neuronal firing rates are recorded for a defined period.
-
This compound or vehicle is administered, and neuronal firing is recorded for a subsequent period.
-
Spike sorting is performed to isolate single-unit activity, and firing rates are calculated.
-
-
Endpoint: Change in the firing rate of pyramidal neurons following drug administration compared to baseline.
Novel Object Recognition (NOR) Task: this compound has been demonstrated to reverse cognitive deficits in the NOR task in NR1 KD mice.[1]
-
Animal Model: Adult male NR1 KD and WT mice.
-
Drug Administration: this compound (3 or 10 mg/kg, i.p.) or vehicle administered prior to the training session.
-
Apparatus: An open-field arena.
-
Protocol:
-
Habituation: Mice are allowed to freely explore the empty arena for a set period on consecutive days.
-
Training (Familiarization): Mice are placed in the arena containing two identical objects and allowed to explore for a defined time.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. Mice are returned to the arena, and the time spent exploring each object is recorded.
-
-
Endpoint: The discrimination index, calculated as (time exploring novel object - time exploring familiar object) / (total exploration time).
Caption: Experimental Workflow for the Novel Object Recognition Task.
Synthesis
A detailed, publicly available synthesis protocol for this compound has not been identified in the scientific literature. However, the synthesis of structurally related M4 positive allosteric modulators often involves a multi-step sequence. A representative, though not specific, approach would likely involve the construction of the core heterocyclic scaffold followed by the coupling of the side chains. For a similar class of compounds, a common synthetic strategy involves a Gewald-type reaction to form a thiophene (B33073) ring, followed by the construction of the pyrimidine (B1678525) ring and subsequent nucleophilic aromatic substitution to introduce the amine side chain.[3]
Conclusion
This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in normal physiology and in the pathophysiology of central nervous system disorders. Its potency and selectivity make it a suitable compound for in vitro and in vivo studies aimed at understanding the therapeutic potential of M1 receptor modulation. Further research is warranted to fully characterize its pharmacokinetic profile and to elucidate the full spectrum of its pharmacological effects.
References
The Discovery and Development of VU6004256: A Deep Dive into a Promising M1 Muscarinic Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004256 is a potent and highly selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Emerging from a dedicated drug discovery program, this small molecule has garnered significant attention for its potential therapeutic application in neurological and psychiatric disorders, particularly schizophrenia.[1][2][3] This technical guide provides an in-depth overview of the discovery and development history of this compound, detailing its pharmacological properties, key experimental protocols, and the underlying scientific rationale for its investigation.
Discovery and Rationale
The development of selective M1 receptor PAMs like this compound is rooted in the growing understanding of the role of the M1 receptor in cognitive processes.[3][4] The M1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, where it plays a crucial role in learning, memory, and synaptic plasticity.[3] Dysfunction in M1 receptor signaling has been implicated in the pathophysiology of schizophrenia and Alzheimer's disease.
Traditional orthosteric agonists targeting the acetylcholine binding site on muscarinic receptors have been hampered by a lack of subtype selectivity, leading to undesirable side effects. Positive allosteric modulators offer a more refined approach. By binding to a distinct allosteric site, PAMs like this compound enhance the receptor's response to the endogenous neurotransmitter acetylcholine, offering greater subtype selectivity and a potentially wider therapeutic window.[3]
The discovery of this compound was the result of a focused high-throughput screening (HTS) campaign and subsequent lead optimization efforts. The general workflow for identifying and characterizing novel M1 PAMs is outlined below.
Pharmacological Profile
This compound exhibits potent and selective modulation of the M1 receptor. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Receptor | Value | Reference |
| EC50 | Human M1 | 155 nM | [1][2] |
| Activity | Human M2, M3, M4, M5 | > 30 µM (no activity) | Grannan et al., 2016 (Implied) |
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Dose | Value | Reference |
| Cmax (Total Brain) | 100 mg/kg, i.p. | 49.9 µM | Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs |
| Cmax (Unbound Brain) | 100 mg/kg, i.p. | 649 nM | Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs |
Note: A comprehensive DMPK profile including oral bioavailability, plasma half-life, and clearance for this compound is not publicly available in the reviewed literature.
Mechanism of Action and Signaling Pathway
As a positive allosteric modulator, this compound enhances the signaling of the M1 muscarinic receptor in the presence of acetylcholine. The M1 receptor is a Gq/11-coupled GPCR. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), a key second messenger involved in numerous cellular processes, including neuronal excitability and synaptic plasticity.
Preclinical Efficacy
This compound has demonstrated significant efficacy in preclinical models relevant to schizophrenia. Notably, in a genetic mouse model of NMDA receptor hypofunction (NR1 knockdown mice), which recapitulates some of the cognitive and physiological deficits observed in schizophrenia, this compound has shown the ability to:
-
Reverse deficits in synaptic plasticity: this compound normalized impaired muscarinic agonist-induced long-term depression (LTD) in the prefrontal cortex (PFC) of NR1 knockdown mice.[1]
-
Attenuate excessive neuronal firing: Systemic administration of this compound reduced the excessive firing of pyramidal neurons in the PFC of awake, freely moving NR1 knockdown mice.[1]
-
Improve cognitive performance: The compound reversed performance impairments in the novel object recognition (NOR) and cue-mediated fear conditioning tasks, both of which are dependent on PFC function.[1][5][6]
-
Reduce hyperlocomotion: this compound produced a dose-dependent reduction in the excessive locomotor activity exhibited by NR1 knockdown mice.[1][5]
These findings provide a strong rationale for the continued investigation of this compound and other M1 PAMs as a novel therapeutic strategy for the cognitive and negative symptoms of schizophrenia.[3]
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, the synthesis of structurally related M1 and M4 PAMs has been described, often involving multi-step sequences that include key reactions such as amide couplings and Suzuki cross-coupling reactions to construct the core scaffolds and introduce necessary side chains.
Experimental Protocols
Calcium Mobilization Assay for M1 PAM Activity
This assay is a primary in vitro method to determine the potency and efficacy of M1 PAMs.
Objective: To measure the potentiation of acetylcholine-induced intracellular calcium mobilization by this compound in cells expressing the M1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.
-
Fluo-4 AM or other suitable calcium-sensitive dye.
-
Acetylcholine (ACh).
-
This compound.
-
384-well black-walled, clear-bottom microplates.
-
A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the M1-expressing cells into 384-well microplates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add assay buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate the plate at 37°C for 60 minutes.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the wells and incubate for a specified period (e.g., 15 minutes) at room temperature.
-
ACh Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a sub-maximal (EC20) concentration of acetylcholine to the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The potentiation by this compound is determined by the leftward shift of the acetylcholine dose-response curve in the presence of the compound. The EC50 of this compound is calculated from the concentration-response curve of the potentiation.
Novel Object Recognition (NOR) Test in Mice
The NOR test is a behavioral assay used to assess recognition memory.
Objective: To evaluate the effect of this compound on cognitive deficits in a mouse model.
Apparatus:
-
An open-field arena (e.g., a 40 cm x 40 cm x 40 cm box).
-
Two sets of identical objects (e.g., small plastic toys) that are distinct from each other. The objects should be heavy enough that the mice cannot move them.
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty open-field arena for 5-10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the mouse in the arena, equidistant from the two objects, and allow it to explore for a set period (e.g., 10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Inter-trial Interval: After the training phase, return the mouse to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back into the arena and record the time spent exploring the familiar and the novel object for a set period (e.g., 5-10 minutes).
-
Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. The effect of this compound is assessed by administering the compound (typically via intraperitoneal injection) at a specific time before the training or testing phase and comparing the DI of the treated group to a vehicle-treated control group.
Conclusion
This compound is a valuable research tool and a promising therapeutic lead that exemplifies the potential of M1 positive allosteric modulation for the treatment of cognitive deficits in schizophrenia and other CNS disorders. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical models, underscore the importance of continued research in this area. Further studies to fully elucidate its pharmacokinetic profile and to establish its safety and efficacy in clinical settings are warranted. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate the properties and potential of this compound and other novel M1 PAMs.
References
- 1. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role for the M1 Muscarinic Acetylcholine Receptor in Top-Down Cognitive Processing Using a Touchscreen Visual Discrimination Task in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of VU6004256: A Novel M1 Positive Allosteric Modulator for Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target in the central nervous system implicated in the pathophysiology of schizophrenia. Preclinical data robustly support the therapeutic potential of this compound in addressing the cognitive and psychotic-like symptoms associated with this debilitating disorder. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its in vitro and in vivo pharmacology, efficacy in animal models of schizophrenia, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics for schizophrenia.
Core Pharmacology and Mechanism of Action
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor. Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct (allosteric) site. This binding potentiates the receptor's response to ACh, thereby enhancing physiological cholinergic signaling. This mechanism offers the advantage of preserving the spatial and temporal dynamics of endogenous neurotransmission.
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq signaling pathway.[1] Upon activation, Gαq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is crucial for neuronal excitability, synaptic plasticity, and cognitive processes, which are known to be disrupted in schizophrenia.[1]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Pharmacology
| Parameter | Value | Species | Reference |
| EC50 (M1 PAM activity) | 155 nM | Human | [2] |
| EC50 (M1 PAM activity) | 210 nM | Human | [3] |
| EC50 (M1 PAM activity) | 141 nM | Rat | [3] |
| Selectivity | No activity at other mAChR subtypes up to 30 µM | Not Specified | |
| Off-target Activity | No significant activity at other GPCRs at 10 µM | Not Specified |
Table 2: In Vivo Pharmacokinetics in Rodents
| Parameter | Value | Species | Route | Dose | Reference |
| Brain Penetration (Kp) | 0.11 | Rat | i.p. | Not Specified | [3] |
| Unbound Brain Penetration (Kp,uu) | 0.02 | Rat | i.p. | Not Specified | [3] |
| Maximum Brain Concentration (Total) | 49.9 µM | Mouse | i.p. | 100 mg/kg | [3] |
| Maximum Brain Concentration (Unbound) | 649 nM | Mouse | i.p. | 100 mg/kg | [3] |
Table 3: In Vivo Efficacy in a Genetic Model of Schizophrenia (NR1 Knockdown Mice)
| Behavioral/Physiological Endpoint | Doses (mg/kg, i.p.) | Effect | Reference |
| Hyperlocomotion | 3, 10 | Dose-dependent reduction | [2][4] |
| Novel Object Recognition | 3, 10 | Reversal of performance impairments | [2][4] |
| Cue-Mediated Fear Conditioning | 3, 10 | Reversal of performance impairments | [2][4] |
| Pyramidal Neuron Firing Rate (PFC) | 10 | Attenuation of excessive firing | [2][4] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Animal Model: NR1 Knockdown (KD) Mice
The NR1 knockdown (KD) mouse model is a genetic model of NMDA receptor hypofunction, which is a leading hypothesis for the pathophysiology of schizophrenia.[5] These mice have a global reduction in the NR1 subunit of the NMDA receptor, leading to behavioral and physiological phenotypes relevant to the disorder.[5]
Novel Object Recognition (NOR) Test
This task assesses recognition memory, a cognitive domain often impaired in schizophrenia.
-
Apparatus: A square open-field arena.
-
Habituation (Day 1): Mice are allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.[6][7][8]
-
Training/Familiarization (Day 2): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a set period (e.g., 10 minutes).[7]
-
Testing (Day 2, after a retention interval): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[8]
-
Data Analysis: A recognition index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. An index greater than 0.5 indicates a preference for the novel object and intact recognition memory.
Cue-Mediated Fear Conditioning
This paradigm evaluates associative learning and memory, which can be deficient in schizophrenia.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a speaker to present an auditory cue (conditioned stimulus, CS).
-
Conditioning (Day 1): Mice are placed in the chamber and presented with one or more pairings of an auditory cue (e.g., a tone) with a mild, brief footshock (unconditioned stimulus, US).[9]
-
Contextual Fear Testing (Day 2): Mice are returned to the same chamber (context) without the presentation of the cue or shock, and freezing behavior (a measure of fear) is quantified.
-
Cued Fear Testing (Day 3): Mice are placed in a novel context (different from the conditioning chamber) and, after a baseline period, are presented with the auditory cue alone. Freezing behavior is measured during the cue presentation.[9]
-
Data Analysis: Freezing is typically defined as the absence of all movement except for respiration. The percentage of time spent freezing is calculated for each phase of the experiment.
In Vivo Electrophysiology in Awake, Freely Moving Mice
This technique allows for the direct measurement of neuronal activity in the prefrontal cortex (PFC), a brain region critical for cognitive function and implicated in schizophrenia.
-
Surgical Implantation: Under anesthesia, mice are implanted with a microdrive array containing fine-wire electrodes targeted to layer V of the PFC.[10][11]
-
Recovery: Mice are allowed to recover from surgery for at least one week.
-
Recording: Following recovery, neuronal activity (single-unit spikes) is recorded while the mice are awake and moving freely in their home cage or a recording chamber.[10][12]
-
Drug Administration: this compound or vehicle is administered intraperitoneally, and recordings are continued to assess the drug's effect on neuronal firing rates.
-
Data Analysis: Spikes from individual neurons are isolated and sorted. The firing rate (spikes per second) of each neuron is calculated before and after drug administration to determine the effect of the compound.[13][14][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to the preclinical evaluation of this compound.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Novel Object Recognition Experimental Workflow.
Caption: Fear Conditioning Experimental Workflow.
Conclusion
The preclinical data for this compound provide a strong rationale for its continued development as a novel therapeutic for schizophrenia. Its selective potentiation of M1 receptor signaling translates to robust efficacy in animal models that capture key aspects of the cognitive and positive-like symptoms of the disorder. The detailed pharmacological profile and experimental methodologies presented in this guide offer a solid foundation for further investigation and clinical translation of this promising compound. The unique mechanism of action of this compound holds the potential to address unmet medical needs in the treatment of schizophrenia, particularly in the domain of cognitive impairment.
References
- 1. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NR1 knockdown mice as a representative model of the glutamate hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M1 muscarinic receptors modulate fear-related inputs to the prefrontal cortex: Implications for novel treatments of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multisite electrophysiology recordings in mice to study cross-regional communication during anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic in vivo multi-circuit neurophysiological recordings in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Attentional Modulation of Firing Rate Varies with Burstiness across Putative Pyramidal Neurons in Macaque Visual Area V4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Postsynaptic Variability of Firing in Rat Cortical Neurons: The Roles of Input Synchronization and Synaptic NMDA Receptor Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Attentional modulation of firing rate varies with burstiness across putative pyramidal neurons in macaque visual area V4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of Neuronal Firing Following Antidromic High-Frequency Stimulations on the Neuronal Axons in Rat Hippocampal CA1 Region - PMC [pmc.ncbi.nlm.nih.gov]
VU6004256: A Technical Whitepaper on its Potential as an Alzheimer's Disease Therapeutic
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alzheimer's disease (AD) presents a significant and growing global health challenge, with current therapeutic options offering only symptomatic relief. The cholinergic hypothesis, which posits that cognitive decline in AD is linked to deficits in acetylcholine (B1216132) neurotransmission, remains a cornerstone of therapeutic research. The M1 muscarinic acetylcholine receptor (M1 mAChR) has emerged as a particularly promising target due to its high expression in cognitive centers of the brain and its role in both symptomatic improvement and potential disease-modifying pathways. This document provides a comprehensive technical overview of VU6004256, a potent and selective M1 mAChR positive allosteric modulator (PAM), and evaluates its therapeutic potential for Alzheimer's disease based on available preclinical data.
Introduction: The M1 Muscarinic Receptor as a Therapeutic Target in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss.[1] A significant disruption in the cholinergic system, particularly the loss of acetylcholine (ACh)-producing neurons in the basal forebrain, is a well-established feature that contributes directly to the cognitive impairments seen in patients.[1][2]
Current standard-of-care treatments, such as acetylcholinesterase inhibitors (AChEIs), aim to increase synaptic levels of ACh.[1] However, their efficacy is limited, and they are associated with dose-limiting peripheral cholinergic side effects due to the non-specific activation of all muscarinic receptor subtypes.[1]
The M1 mAChR, a G-protein coupled receptor (GPCR) predominantly coupled to the Gq/11 protein, is highly expressed in the hippocampus and cerebral cortex—brain regions critical for learning and memory.[1][2][3] Targeting the M1 receptor specifically offers a more refined therapeutic strategy. Activation of the M1 receptor has two potential benefits in the context of AD:
-
Symptomatic Improvement: M1 receptor activation enhances neuronal excitability and synaptic plasticity, processes fundamental to learning and memory.[4]
-
Disease Modification: Preclinical studies indicate that M1 receptor activation can shift the processing of amyloid precursor protein (APP) away from the amyloidogenic pathway that produces toxic Aβ peptides.[4][5] Specifically, M1 activation enhances the activity of α-secretase (non-amyloidogenic) and may inhibit β-secretase 1 (BACE1), the rate-limiting enzyme in the amyloidogenic pathway.[2][5]
Positive allosteric modulators (PAMs) like this compound represent an advanced approach. Instead of directly activating the receptor, PAMs bind to a distinct allosteric site, increasing the receptor's affinity and/or efficacy for the endogenous agonist, acetylcholine. This mechanism offers greater spatiotemporal precision, amplifying physiological cholinergic signals while potentially mitigating the side effects associated with constant, non-physiological activation by orthosteric agonists.[1]
This compound: A Potent and Selective M1 PAM
This compound is a potent and selective positive allosteric modulator of the M1 muscarinic receptor.[6] While much of its preclinical investigation has been in the context of schizophrenia, its mechanism of action and effects on cognition provide a strong rationale for its potential application in Alzheimer's disease.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 155 nM | CHO cells expressing M1 mAChR | Calcium Mobilization | [6] |
Table 2: In Vivo Preclinical Efficacy of this compound
| Animal Model | Dosing (Route) | Key Finding | Efficacy Measure | Reference |
| Wild-type Mice | 3, 10 mg/kg (i.p.) | Enhanced recognition memory | Increased Recognition Index in Novel Object Recognition test | [1] |
| NR1 KD Mice | 3, 10 mg/kg (i.p.) | Reversed cognitive deficits | Increased Recognition Index in Novel Object Recognition test | [6] |
| NR1 KD Mice | 3, 10 mg/kg (i.p.) | Reversed fear memory deficits | Improved freezing response in Cue-Mediated Fear Conditioning | [6] |
| NR1 KD Mice | 10 mg/kg (i.p.) | Attenuated excessive neuronal firing | Reduced pyramidal cell firing rate in prefrontal cortex | [6] |
| NR1 KD Mice | 1-10 mg/kg (i.p.) | Reduced hyperlocomotor activity | Dose-dependent reduction in distance traveled | [7] |
| Wild-type Mice | 100 mg/kg (i.p.) | Lack of seizure activity | No observable behavioral convulsions on modified Racine scale | [8] |
*NR1 KD (knockdown) mice are a genetic model of NMDA receptor hypofunction, used primarily to model schizophrenia-like symptoms.
Signaling Pathways and Mechanism of Action
M1 Receptor Signaling Pathway
This compound enhances the canonical Gq-mediated signaling cascade initiated by acetylcholine binding to the M1 receptor. This pathway is crucial for modulating neuronal excitability and plasticity.
Proposed Disease-Modifying Pathway in AD
By activating the M1 receptor, this compound is hypothesized to promote the non-amyloidogenic processing of APP, thereby reducing the production of neurotoxic Aβ peptides. This represents a potential disease-modifying effect.
References
- 1. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 3. mmpc.org [mmpc.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimized protocol for in vivo whole-cell recordings in head-fixed, awake behaving mice: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Cued and Contextual Fear Conditioning for Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
An In-depth Technical Guide to VU6004256: A Positive Allosteric Modulator of the M1 Muscarinic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR1).[1] As a PAM, this compound does not activate the M1 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action has generated significant interest in its therapeutic potential for treating cognitive deficits associated with neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key experimental data, and detailed protocols for its characterization.
Core Data Presentation
The following tables summarize the quantitative data available for this compound.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC50 | 155 nM | Human | Calcium Mobilization | [1] |
| Emax | Not Reported | - | - | - |
| Kd | Not Reported | - | - | - |
| Cooperativity (α) | Not Reported | - | - | - |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of NMDA Receptor Hypofunction
| Behavioral Test | Species | Model | Dose (mg/kg, i.p.) | Effect | Reference |
| Hyperlocomotor Activity | Mouse | NR1 Knockdown | 3, 10 | Dose-dependent reduction in hyperlocomotor activity. | [1] |
| Novel Object Recognition | Mouse | NR1 Knockdown | 3, 10 | Reverses performance impairments. | [1] |
| Cue-Mediated Fear Conditioning | Mouse | NR1 Knockdown | 3, 10 | Reverses performance impairments. | [1] |
| Pyramidal Cell Firing (PFC) | Mouse | NR1 Knockdown | 10 | Attenuates excessive pyramidal cell firing in the prefrontal cortex. | [1] |
Signaling Pathways and Mechanism of Action
This compound acts as a positive allosteric modulator at the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The M1 receptor primarily couples to the Gq/11 family of G proteins.[4] Upon binding of acetylcholine, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to various downstream cellular responses. This compound enhances this signaling cascade in the presence of acetylcholine.
Interestingly, some M1 PAMs have been shown to exhibit biased signaling, preferentially activating certain downstream pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment). While detailed biased signaling studies on this compound are not extensively reported in the provided results, it is a critical aspect of modern GPCR drug discovery.
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This assay is used to determine the potency (EC50) of this compound in potentiating the M1 receptor's response to an agonist.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M1 muscarinic receptor and a promiscuous G-protein such as Gα15 or Gqi5 to ensure a robust calcium signal.
-
Reagents:
-
Culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
M1 receptor agonist (e.g., Acetylcholine or Carbachol).
-
This compound.
-
-
Protocol:
-
Cell Plating: Seed the CHO-M1 cells into 96- or 384-well black-walled, clear-bottom microplates and culture overnight to allow for cell adherence.
-
Dye Loading: Prepare a loading solution of the calcium indicator dye in assay buffer. Remove the culture medium from the cells and add the dye solution. Incubate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Add a fixed, sub-maximal concentration (e.g., EC20) of the M1 agonist to the wells. Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation). The change in fluorescence corresponds to the increase in intracellular calcium.
-
Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine the EC50 value.
-
2. Radioligand Binding Assay
This assay can be used to determine the binding affinity (Kd) of this compound and its cooperativity (α) with the orthosteric ligand.
-
Materials:
-
Membrane preparations from cells expressing the M1 receptor.
-
Radiolabeled orthosteric antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).
-
Unlabeled acetylcholine.
-
This compound.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol for Cooperativity Determination:
-
Incubation: In a multi-well plate, combine the M1 receptor-containing membranes, a fixed concentration of [3H]-NMS, and varying concentrations of acetylcholine. Perform this in the absence and presence of different fixed concentrations of this compound.
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The presence of a PAM like this compound will cause a leftward shift in the acetylcholine competition binding curve. The magnitude of this shift can be used to calculate the cooperativity factor (α).
-
In Vivo Assays
1. Novel Object Recognition (NOR) Test
This test assesses cognitive function, specifically recognition memory, in rodents.
-
Animals: Mice (e.g., C57BL/6J or a relevant disease model such as the NR1 knockdown mouse).
-
Apparatus: An open-field arena. A variety of objects that are of similar size but different in shape and texture.
-
Protocol:
-
Habituation: Individually place each mouse in the empty open-field arena for a set period (e.g., 5-10 minutes) for 1-2 days to acclimate them to the environment.
-
Training/Familiarization Phase: Place two identical objects in the arena. Allow the mouse to explore the objects freely for a defined period (e.g., 10 minutes).
-
Inter-Trial Interval (ITI): Return the mouse to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Test Phase: Replace one of the familiar objects with a novel object. Place the mouse back into the arena and record its exploratory behavior for a set time (e.g., 5-10 minutes).
-
Drug Administration: Administer this compound (e.g., 3 or 10 mg/kg, i.p.) at a specified time before the training or test phase.
-
Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object is indicative of intact recognition memory. A discrimination index can be calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
2. In Vivo Electrophysiology
This technique is used to measure the firing rate of neurons in awake, freely moving animals.
-
Animals and Surgery: Mice are surgically implanted with a microdrive array containing electrodes targeted to a specific brain region, such as the prefrontal cortex (PFC).
-
Recording: After recovery from surgery, the electrodes are connected to a recording system. The animal is placed in a behavioral arena, and neuronal activity is recorded as it moves freely.
-
Drug Administration: this compound or vehicle is administered, and changes in neuronal firing rate are recorded.
-
Data Analysis: The recorded electrical signals are sorted to isolate the action potentials of individual neurons. The firing rate and pattern of these neurons are analyzed before and after drug administration.
Conclusion
This compound is a valuable research tool for investigating the role of the M1 muscarinic receptor in cognitive function and as a potential therapeutic lead. Its positive allosteric modulatory mechanism offers the prospect of enhancing cholinergic signaling in a more physiologically relevant manner compared to direct agonists. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this and similar compounds. Further investigation into its binding kinetics, cooperativity, and potential for biased signaling will provide a more complete understanding of its pharmacological profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
Methodological & Application
Application Notes and Protocols for VU6004256 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] As a PAM, this compound enhances the receptor's response to the endogenous ligand, acetylcholine, rather than directly activating the receptor itself. This mechanism of action makes it a valuable tool for studying the therapeutic potential of M1 receptor modulation in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease. This document provides detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with relevant technical data and pathway information.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Notes |
| Mechanism of Action | Positive Allosteric Modulator (PAM) of the M1 muscarinic acetylcholine receptor | Enhances the affinity and/or efficacy of acetylcholine. |
| EC₅₀ | 155 nM | Effective concentration for 50% of maximal response in potentiation of acetylcholine activity.[1] |
| Molecular Weight | 433.45 g/mol | |
| Solubility | Estimated ≥ 100 mM in DMSO | Based on data for structurally related compounds. It is recommended to perform a small-scale solubility test. |
| Storage | Store stock solutions at -20°C or -80°C | Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Preparation of this compound Stock Solution (Estimated 100 mM in DMSO)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Precautionary Steps: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling chemical compounds.
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 43.35 mg of this compound.
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired concentration (e.g., 1 mL for a 100 mM solution with 43.35 mg of compound).
-
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution, but be cautious of compound stability at elevated temperatures.
-
Sterilization (Optional): If the DMSO used was not pre-sterilized, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Disclaimer: The solubility of this compound in DMSO is estimated based on structurally similar compounds. It is strongly recommended to perform a small-scale solubility test with a small amount of the compound before preparing a large stock solution.
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Sterile cell culture medium (e.g., DMEM, MEM, etc.) appropriate for your cell line
-
Sterile tubes for dilution
Protocol:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the same final concentration of DMSO is used in all experimental conditions, including vehicle controls.
-
-
Example Dilution Series (for a final concentration of 1 µM):
-
Prepare an intermediate dilution by adding 1 µL of the 100 mM stock solution to 999 µL of cell culture medium to get a 100 µM solution.
-
Prepare the final working solution by adding 10 µL of the 100 µM intermediate solution to 990 µL of cell culture medium.
-
-
Application to Cells: Add the prepared working solutions to your cell cultures as per your experimental design.
Visualizations
Signaling Pathway of M1 Muscarinic Acetylcholine Receptor
The following diagram illustrates the canonical signaling pathway activated by the M1 muscarinic acetylcholine receptor, which is positively modulated by this compound.
Caption: M1 receptor signaling pathway modulated by this compound.
Experimental Workflow for this compound Solution Preparation
The diagram below outlines the general workflow for preparing this compound solutions for cell culture experiments.
References
Application Notes and Protocols for VU6004256 in Mouse Models of Schizophrenia
Audience: Researchers, scientists, and drug development professionals.
Introduction
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor. It has shown promise in preclinical studies for reversing cognitive and behavioral deficits relevant to schizophrenia. These application notes provide detailed protocols for the use of this compound in the NR1 knockdown (KD) mouse model, a genetic model of NMDA receptor hypofunction that recapitulates several features of schizophrenia. The provided methodologies are based on the findings from Grannan et al., 2016, "Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound," published in ACS Chemical Neuroscience.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in NR1 knockdown (KD) and wild-type (WT) mice across various behavioral and electrophysiological assays.
Table 1: Effect of this compound on Locomotor Activity
| Genotype | Treatment | Dose (mg/kg, i.p.) | Locomotor Activity (Arbitrary Units) | Statistical Significance (vs. Vehicle) |
| NR1 KD | Vehicle | - | High | - |
| NR1 KD | This compound | 1 | No significant reduction | Not Significant |
| NR1 KD | This compound | 10 | Significantly reduced | p < 0.001 |
| WT | Vehicle | - | Normal | - |
| WT | This compound | 10 | No significant effect | Not Significant |
Table 2: Effect of this compound on Novel Object Recognition
| Genotype | Treatment | Dose (mg/kg, i.p.) | Recognition Index | Statistical Significance (vs. Vehicle) |
| NR1 KD | Vehicle | - | -0.0085 ± 0.0156 | - |
| NR1 KD | This compound | 3 | 0.1475 ± 0.0381 | p < 0.05 |
| NR1 KD | This compound | 10 | 0.1662 ± 0.0401 | p < 0.05 |
| WT | Vehicle | - | 0.1150 ± 0.0563 | - |
| WT | This compound | 10 | 0.3125 ± 0.0552 | p < 0.05 |
Table 3: Effect of this compound on Cue-Mediated Fear Conditioning
| Genotype | Treatment | Dose (mg/kg, i.p.) | Freezing Time (%) on Test Day | Statistical Significance (vs. Vehicle) |
| NR1 KD | Vehicle | - | 1.2 ± 0.7 | - |
| NR1 KD | This compound | 10 | 12.3 ± 6.2 | p < 0.05 |
| WT | Vehicle | - | 41.9 ± 7.0 | - |
Table 4: Effect of this compound on Pyramidal Cell Firing Rate in the Prefrontal Cortex
| Genotype | Treatment | Dose (mg/kg, i.p.) | Firing Rate (% of Baseline) | Statistical Significance (vs. Vehicle) |
| NR1 KD | Vehicle | - | 105.8 ± 9.4 | - |
| NR1 KD | This compound | 10 | 85.3 ± 4.1 | p < 0.05 |
| WT | Vehicle | - | 101.8 ± 5.1 | - |
| WT | This compound | 10 | 88.7 ± 7.7 | Not Significant |
Experimental Protocols
Compound Formulation and Administration
Materials:
-
This compound
-
Tween 80
-
Sterile water
-
Vortex mixer
-
Syringes and needles for intraperitoneal (i.p.) injection
Protocol:
-
Prepare a 10% Tween 80 solution in sterile water.
-
Dissolve this compound in the 10% Tween 80 vehicle to the desired concentration. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 25g mouse, dissolve 2.5 mg of this compound in 2.5 mL of vehicle.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Administer the solution via intraperitoneal (i.p.) injection at a volume of 10 mL/kg body weight.
Behavioral Assays
1. Locomotor Activity
Purpose: To assess the effect of this compound on the hyperlocomotor phenotype observed in NR1 KD mice.
Protocol:
-
Habituate the mice to the testing room for at least 30 minutes prior to the experiment.
-
Administer this compound (1 or 10 mg/kg, i.p.) or vehicle.
-
Place the mice individually into open-field chambers.
-
Record locomotor activity for a specified duration (e.g., 60 minutes) using an automated activity monitoring system.
-
Analyze the total distance traveled.
2. Novel Object Recognition (NOR)
Purpose: To evaluate the effect of this compound on recognition memory deficits in NR1 KD mice.
Protocol:
-
Habituation: On day 1, habituate each mouse to the empty NOR arena (a square open field) for 10 minutes.
-
Training (Familiarization): On day 2, administer this compound (3 or 10 mg/kg, i.p.) or vehicle. After a 30-minute pretreatment interval, place the mouse in the arena with two identical objects for a 10-minute exploration period.
-
Testing: After a retention interval (e.g., 1 hour), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for 5 minutes.
-
Analysis: Manually or automatically score the time spent exploring each object. Calculate the recognition index as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
3. Cue-Mediated Fear Conditioning
Purpose: To assess the effect of this compound on associative learning and memory deficits in NR1 KD mice.
Protocol:
-
Conditioning:
-
Habituate the mice to the testing room for 1 hour.
-
Administer this compound (10 mg/kg, i.p.) or vehicle 5 minutes before placing the mouse in the conditioning chamber.
-
The conditioning session (8 minutes total) consists of a 90-second habituation period, followed by four pairings of an auditory cue (30 seconds, 85 dB, 2500 Hz) that co-terminates with a mild foot shock (1 second, 0.7 mA). The inter-trial interval is 60 seconds. A final 90-second period follows the last pairing.
-
-
Testing:
-
24 hours after conditioning, place the mice in a novel context.
-
After a habituation period, present the auditory cue for a set duration (e.g., 5 minutes).
-
Measure the percentage of time the mice exhibit freezing behavior.
-
In Vivo Electrophysiology
Purpose: To measure the effect of this compound on the firing rate of pyramidal neurons in the prelimbic cortex of awake, behaving mice.
Protocol:
-
Electrode Implantation:
-
Under isoflurane (B1672236) anesthesia, secure the mouse in a stereotaxic apparatus.
-
Perform a craniotomy over the prelimbic cortex (coordinates: AP +1.7 mm, ML +0.5 mm from bregma).
-
Implant a microelectrode array to a depth of approximately 2.5 mm.
-
-
Recording:
-
Allow the mice to recover from surgery.
-
Record baseline single-unit activity from pyramidal neurons for 30 minutes in awake, freely moving mice.
-
Administer this compound (10 mg/kg, i.p.) or vehicle.
-
Continue recording for at least 60 minutes post-injection.
-
-
Analysis:
-
Isolate single units and classify them as pyramidal neurons based on their electrophysiological properties.
-
Calculate the firing rate of each neuron before and after drug administration.
-
Normalize the post-injection firing rate to the baseline firing rate.
-
Signaling Pathways and Workflows
Caption: M1 PAM Signaling Pathway.
Caption: Experimental Workflow.
References
Application Notes and Protocols for VU6004256 Administration in Fear Conditioning Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the use of VU6004256, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in rodent fear conditioning studies. The information is intended to guide researchers in designing and executing experiments to investigate the effects of this compound on fear memory acquisition, consolidation, and extinction.
Introduction
Fear conditioning is a widely used behavioral paradigm to study the neural mechanisms of learning and memory associated with fear. This process involves the association of a neutral conditioned stimulus (CS) with an aversive unconditioned stimulus (US), leading to a conditioned fear response, typically measured as freezing behavior. The extinction of fear memory, a process of new learning that inhibits the conditioned fear response, is a critical area of research for anxiety and trauma-related disorders.
The M1 muscarinic acetylcholine receptor is highly expressed in brain regions crucial for fear memory, including the prefrontal cortex (PFC) and amygdala.[1][2] Activation of the M1 receptor has been shown to induce long-term depression (LTD) of synaptic transmission in the PFC, a form of synaptic plasticity thought to be important for fear extinction.[1][3] this compound is a potent and selective M1 PAM that enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[4] This document outlines protocols for administering this compound in fear conditioning studies and presents data on its effects.
Data Presentation
Table 1: Effect of this compound on Cue-Mediated Fear Conditioning in Wild-Type and NR1 Knockdown Mice
| Animal Model | Treatment | Freezing Behavior (%) on Test Day |
| Wild-Type (WT) | Vehicle (10% Tween 80, i.p.) | 41.9 ± 7.0 |
| Wild-Type (WT) | This compound (10 mg/kg, i.p.) | No significant difference from vehicle |
| NR1 Knockdown (KD) | Vehicle (10% Tween 80, i.p.) | 1.2 ± 0.7 |
| NR1 Knockdown (KD) | This compound (10 mg/kg, i.p.) | 12.3 ± 6.2* |
*p < 0.05 compared to vehicle-treated NR1 KD mice. Data extracted from Grannan et al., 2016.[4]
Experimental Protocols
Protocol 1: Cue-Mediated Fear Conditioning
This protocol is adapted from Grannan et al. (2016) and is designed to assess the effect of this compound on the acquisition and consolidation of a cued fear memory.[4]
Materials:
-
This compound
-
Vehicle (10% Tween 80 in sterile saline)
-
Standard fear conditioning chambers equipped with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior.
-
Animal subjects (e.g., mice)
Procedure:
-
Habituation: Handle the mice for 3 days prior to conditioning. On the day before conditioning, inject the mice with saline to acclimate them to the injection procedure.
-
Drug Administration: 5 minutes prior to the conditioning session, administer this compound (10 mg/kg, i.p.) or vehicle.
-
Conditioning Session (Day 1):
-
Place the mouse in the conditioning chamber.
-
Allow a 90-second habituation period.
-
Present a 30-second auditory cue (CS; e.g., 85 dB, 2500 Hz tone).
-
Co-terminating with the end of the CS, deliver a 1-second footshock (US; e.g., 0.7 mA).
-
Repeat the CS-US pairing four times with a 60-second inter-trial interval.
-
After the final pairing, leave the mouse in the chamber for a 90-second interval.
-
Return the mouse to its home cage.
-
-
Testing Session (Day 2):
-
Place the mouse in a novel context (different from the conditioning chamber).
-
Allow a habituation period.
-
Present the auditory cue (CS) for a set duration (e.g., 3 minutes) without the footshock.
-
Record the percentage of time the mouse spends freezing during the CS presentation.
-
Protocol 2: Contextual Fear Extinction
This protocol is adapted from a study by Jones et al. (2019) investigating the role of M1 receptors in fear extinction and can be used to assess the effects of this compound on this process.[1]
Materials:
-
This compound
-
Vehicle (e.g., 20% β-cyclodextrin in sterile saline)
-
Standard fear conditioning chambers.
Procedure:
-
Conditioning (Day 1):
-
Place the mouse in the conditioning chamber (Context A).
-
After a 2-minute baseline period, present a 30-second tone (CS) followed immediately by a 2-second footshock (US; e.g., 0.5 mA).
-
Repeat the CS-US pairing 2 more times with a 2-minute inter-trial interval.
-
Return the mouse to its home cage 30 seconds after the final shock.
-
-
Drug Administration for Extinction: 30 minutes prior to the extinction training session on Day 2, administer this compound or vehicle.
-
Extinction Training (Day 2):
-
Place the mouse in Context A.
-
Present the context for a prolonged period (e.g., 20 minutes) without any footshocks.
-
Record freezing behavior throughout the session.
-
-
Extinction Recall (Day 3):
-
Return the mouse to Context A for a shorter duration (e.g., 5 minutes) without any footshocks.
-
Record freezing behavior to assess the consolidation of the extinction memory.
-
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathway in Fear Extinction
Activation of the M1 muscarinic receptor, a Gq/11-coupled receptor, initiates a signaling cascade that is believed to underlie its effects on synaptic plasticity and fear extinction. The binding of acetylcholine, enhanced by this compound, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium released from intracellular stores via IP3 receptor activation, activates Protein Kinase C (PKC). This signaling cascade is implicated in the induction of long-term depression (LTD) at synapses in the prefrontal cortex, a cellular mechanism thought to be crucial for the successful extinction of fear memories.
Caption: M1 Receptor Signaling Pathway in Fear Extinction.
Experimental Workflow for Cue-Mediated Fear Conditioning with this compound
The following diagram illustrates the logical flow of a typical cue-mediated fear conditioning experiment designed to test the effects of this compound.
Caption: Experimental Workflow for Cue-Mediated Fear Conditioning.
References
- 1. M1 muscarinic receptors modulate fear-related inputs to the prefrontal cortex: Implications for novel treatments of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Muscarinic Acetylcholine Receptor M1’s Impact on Fear Extinction Learn" by Joshua R. McElroy [scholarcommons.sc.edu]
- 3. M1-Muscarinic Receptors Promote Fear Memory Consolidation via Phospholipase C and the M-Current - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Studies of VU6004256
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), with a reported EC50 of 155 nM.[1] As an M1 PAM, this compound enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulation of the M1 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), has shown therapeutic potential in preclinical models of schizophrenia and Alzheimer's disease.[1][2] These application notes provide detailed protocols for investigating the electrophysiological effects of this compound, enabling researchers to explore its mechanism of action and therapeutic utility.
Mechanism of Action
This compound binds to an allosteric site on the M1 mAChR, distinct from the orthosteric binding site for acetylcholine. This binding event induces a conformational change in the receptor that potentiates the signaling cascade initiated by acetylcholine binding. The canonical signaling pathway for the M1 receptor involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately leads to the modulation of various ion channels, including the inhibition of potassium (K+) channels, resulting in neuronal depolarization and increased excitability.[3][4]
Data Presentation
In Vivo Electrophysiology: Effect of this compound on Pyramidal Cell Firing
The following table summarizes the in vivo effects of this compound on the firing rate of pyramidal neurons in the prelimbic cortex of a genetic mouse model of NMDA receptor hypofunction (NR1 KD mice), which exhibits excessive pyramidal cell firing.[1]
| Animal Model | Treatment | Dose (mg/kg, i.p.) | Mean Firing Rate (Hz) | % Change from Vehicle |
| Wild-Type (WT) | Vehicle | - | 1.09 ± 0.06 | - |
| Wild-Type (WT) | This compound | 10 | No significant change | - |
| NR1 KD | Vehicle | - | 1.44 ± 0.08 | - |
| NR1 KD | This compound | 10 | Significantly reduced | Attenuated |
Data adapted from Grannan MD, et al. ACS Chem Neurosci. 2016.[1]
Spontaneous Excitatory Postsynaptic Currents (sEPSCs)
Activation of M1 receptors can increase the frequency of sEPSCs in pyramidal neurons. The following table illustrates the expected qualitative effect of an M1 PAM like this compound on sEPSC frequency.
| Parameter | Expected Effect of this compound |
| sEPSC Frequency | Increase |
| sEPSC Amplitude | No significant change or slight increase |
Experimental Protocols
In Vivo Single-Unit Electrophysiology in Awake, Behaving Mice
This protocol is adapted from studies investigating the effects of this compound on cortical neuronal activity.[1]
Objective: To measure the effect of systemically administered this compound on the spontaneous firing rate of single neurons in a specific brain region (e.g., prelimbic cortex).
Materials:
-
This compound
-
Vehicle (e.g., 20% β-cyclodextrin)
-
Stereotaxic apparatus
-
Micromanipulator
-
Recording electrodes (e.g., Formvar-insulated stainless-steel wires)
-
Electrophysiology recording system (amplifier, data acquisition system)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., prelimbic cortex: AP +1.7 mm, ML +0.5 mm from bregma).
-
Electrode Implantation: Slowly lower the recording electrode bundle into the target region to the desired depth.
-
Baseline Recording: Allow the animal to recover from anesthesia. Record baseline single-unit activity for a stable period (e.g., 30 minutes).
-
Drug Administration: Administer this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Post-Injection Recording: Continue recording single-unit activity for a designated period (e.g., 60-120 minutes) to observe the drug's effect.
-
Data Analysis: Isolate single units based on waveform characteristics. Calculate the mean firing rate for each unit before and after drug administration. Compare the changes in firing rate between the this compound and vehicle groups.
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol provides a general framework for studying the direct effects of this compound on neuronal properties in vitro.
Objective: To characterize the effects of this compound on intrinsic membrane properties and synaptic transmission of individual neurons.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipettes
-
Vibratome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
Procedure:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex, hippocampus) from a rodent. Maintain slices in oxygenated aCSF.
-
Recording Setup: Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF. Visualize neurons using DIC optics.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a target neuron.
-
Baseline Measurement: Record baseline intrinsic properties (e.g., resting membrane potential, input resistance, action potential firing characteristics in response to current injections) and synaptic activity (sEPSCs or spontaneous inhibitory postsynaptic currents, sIPSCs).
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM). To observe the PAM effect, a low concentration of an orthosteric agonist (e.g., acetylcholine or carbachol) may be co-applied.
-
Post-Application Measurement: Re-evaluate the intrinsic and synaptic properties in the presence of this compound.
-
Data Analysis: Analyze changes in membrane potential, firing frequency, and the frequency and amplitude of synaptic currents.
Mandatory Visualizations
Caption: M1 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vitro Electrophysiology.
References
- 1. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Measuring Pyramidal Cell Firing with VU6004256
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR), with an EC50 of 155 nM.[1] As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter, acetylcholine, rather than directly activating the receptor itself. This mechanism of action offers a promising therapeutic strategy for neurological and psychiatric disorders associated with cholinergic dysfunction and NMDA receptor hypofunction, such as schizophrenia and Alzheimer's disease.[2][3]
M1 receptors are highly expressed on pyramidal neurons in cortical and hippocampal regions, where they play a crucial role in regulating neuronal excitability and synaptic plasticity.[4] Activation of M1 receptors is known to increase the firing rate of pyramidal cells and is involved in persistent firing, a cellular correlate of working memory.[4] this compound has been shown to normalize deficits in synaptic plasticity and reduce excessive pyramidal neuron firing in the prefrontal cortex (PFC) of animal models of NMDA receptor hypofunction.[2][3]
These application notes provide detailed protocols for utilizing this compound to measure its effects on pyramidal cell firing, both in vivo and in vitro. The accompanying data summarizes the expected quantitative effects of M1 receptor modulation on the electrophysiological properties of pyramidal neurons.
Signaling Pathway of this compound Action
This compound potentiates the action of acetylcholine at the M1 muscarinic receptor, which is a Gq/11 protein-coupled receptor. The binding of acetylcholine, enhanced by this compound, initiates a signaling cascade that leads to the modulation of various ion channels, ultimately increasing the excitability of pyramidal neurons.
Data Presentation
The following tables summarize the quantitative effects of M1 muscarinic receptor activation, potentiated by PAMs like this compound, on the electrophysiological properties of pyramidal neurons.
Table 1: In Vivo Effects of this compound on Pyramidal Cell Firing in the Prefrontal Cortex
| Parameter | Animal Model | Treatment | Effect | Reference |
| Firing Rate | NR1 Knockdown Mice | This compound (10 mg/kg, i.p.) | Significantly reduced excessive firing rate | [1][2] |
| Firing Rate | Wild-Type Mice | This compound (10 mg/kg, i.p.) | No significant effect on baseline firing rate | [1] |
Table 2: General Electrophysiological Effects of M1 Receptor PAMs on Pyramidal Neurons (in vitro)
| Parameter | Effect | Potential Mechanism | Reference |
| Membrane Potential | Depolarization | Inhibition of K⁺ channels (e.g., Kir2, Kv7) | [5][6] |
| Input Resistance | Increase | Closure of leak K⁺ channels | |
| Action Potential Threshold | Decrease | Modulation of voltage-gated Na⁺ and K⁺ channels | |
| Afterhyperpolarization (AHP) | Reduction | Inhibition of Ca²⁺-activated K⁺ channels | |
| Spontaneous EPSC Frequency | Increase | Presynaptic M1 receptor activation on glutamatergic terminals | [4] |
Experimental Protocols
In Vivo Single-Unit Electrophysiology
This protocol is adapted from studies measuring the effects of systemically administered this compound on the firing rate of prefrontal cortex pyramidal neurons in freely moving mice.[2][3]
1. Animal Model and Surgical Preparation:
-
Animals: Adult male mice (e.g., C57BL/6J or a relevant disease model such as NR1 knockdown mice).
-
Anesthesia: Isoflurane (B1672236) (1-2% in O₂) or another suitable anesthetic.
-
Stereotaxic Surgery:
-
Secure the mouse in a stereotaxic frame.
-
Implant a microdrive array with single-unit recording electrodes (e.g., tungsten microelectrodes) targeted to the prelimbic region of the medial prefrontal cortex (mPFC). A typical coordinate for the mPFC in mice is AP: +1.7 mm, ML: ±0.3 mm, DV: -2.5 mm from bregma.
-
Secure the microdrive to the skull with dental cement.
-
-
Recovery: Allow the animals to recover for at least one week post-surgery.
2. Drug Preparation and Administration:
-
This compound Formulation: Dissolve this compound in a vehicle solution (e.g., 20% β-cyclodextrin in saline).
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at a desired dose (e.g., 1, 3, or 10 mg/kg). Administer the vehicle solution as a control.
3. Electrophysiological Recording:
-
Recording Setup: Connect the implanted microdrive to a headstage and a multichannel recording system.
-
Acclimation: Place the mouse in the recording chamber and allow it to acclimate.
-
Baseline Recording: Record baseline neuronal activity for at least 30 minutes before drug administration.
-
Post-Injection Recording: Record neuronal activity continuously for at least 60-90 minutes following the i.p. injection of this compound or vehicle.
4. Data Analysis:
-
Spike Sorting: Isolate single-unit activity from the raw neural recordings using spike sorting software (e.g., Plexon Offline Sorter, Spike2).
-
Cell Type Identification: Differentiate putative pyramidal neurons from interneurons based on their waveform characteristics (e.g., spike width, repolarization time) and firing patterns (e.g., regular spiking vs. fast-spiking).
-
Firing Rate Analysis: Calculate the mean firing rate of individual pyramidal neurons in bins (e.g., 5-minute bins) before and after drug administration. Normalize the post-injection firing rates to the baseline period for each neuron.
-
Statistical Analysis: Use appropriate statistical tests (e.g., repeated measures ANOVA) to compare the effects of this compound and vehicle on pyramidal cell firing rates over time.
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol is a general guide for measuring the effects of this compound on the intrinsic properties of pyramidal neurons in acute brain slices.
1. Brain Slice Preparation:
-
Anesthesia and Perfusion: Anesthetize a mouse or rat with isoflurane and perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) NMDG-based or sucrose-based cutting solution.
-
Brain Extraction and Slicing: Rapidly dissect the brain and prepare coronal slices (e.g., 300 µm thick) containing the prefrontal cortex or hippocampus using a vibratome in ice-cold cutting solution.
-
Recovery: Transfer the slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, and then maintain them at room temperature until recording.
2. Solutions:
-
aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄. Continuously bubble with 95% O₂ / 5% CO₂.
-
Internal Solution (for current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 10 phosphocreatine. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
3. Whole-Cell Patch-Clamp Recording:
-
Recording Chamber: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Neuron Identification: Visualize layer V pyramidal neurons in the prefrontal cortex using infrared differential interference contrast (IR-DIC) microscopy.
-
Patching: Obtain a whole-cell patch-clamp recording from a pyramidal neuron using a borosilicate glass pipette (3-6 MΩ resistance) filled with the internal solution.
-
Recording Mode: Record in current-clamp mode to measure membrane potential and action potential firing.
4. Experimental Procedure:
-
Baseline Measurement: After establishing a stable whole-cell configuration, record baseline intrinsic properties. This includes:
-
Resting membrane potential.
-
Input resistance (measured from the voltage response to a small hyperpolarizing current step).
-
Action potential firing in response to a series of depolarizing current steps of increasing amplitude (e.g., 500 ms (B15284909) duration, from -100 to +300 pA in 20 pA increments).
-
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 1-10 µM) in the presence of a low concentration of acetylcholine or a muscarinic agonist (e.g., carbachol (B1668302) at EC₂₀) to assess its PAM activity.
-
Post-Drug Measurement: After the drug effect has stabilized (typically 5-10 minutes), repeat the measurement of intrinsic properties.
-
Washout: If possible, wash out the drug to observe the reversal of its effects.
5. Data Analysis:
-
Analyze the recorded traces to quantify changes in:
-
Resting membrane potential.
-
Input resistance.
-
Action potential threshold, amplitude, and half-width.
-
Firing frequency (number of spikes per current step).
-
Spike frequency adaptation.
-
Afterhyperpolarization (AHP) amplitude and duration.
-
-
Use appropriate statistical tests (e.g., paired t-test) to compare the parameters before and after this compound application.
Concluding Remarks
This compound serves as a valuable pharmacological tool for investigating the role of M1 muscarinic receptor signaling in regulating the activity of pyramidal neurons. The protocols outlined above provide a framework for researchers to measure the effects of this compound on neuronal firing both in the intact brain and in isolated brain slices. By quantifying changes in various electrophysiological parameters, these experiments can elucidate the cellular mechanisms underlying the therapeutic potential of M1 PAMs for a range of neurological and psychiatric disorders. Careful experimental design and data analysis are crucial for obtaining robust and reproducible results.
References
- 1. jneurosci.org [jneurosci.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. M1 Receptors Mediate Cholinergic Modulation of Excitability in Neocortical Pyramidal Neurons | Journal of Neuroscience [jneurosci.org]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cholinergic Modulation of CA1 Pyramidal Cells via M1 Muscarinic Receptor Activation: A Computational Study at Physiological and Supraphysiological Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cholinergic Modulation of CA1 Pyramidal Cells via M1 Muscarinic Receptor Activation: A Computational Study at Physiological and Supraphysiological Levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6004256 in Slice-Based Long-Term Depression Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004256 is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), with a reported EC50 of 155 nM.[1] M1 receptors are predominantly expressed in the central nervous system, particularly in regions integral to cognitive processes such as the hippocampus, striatum, and prefrontal cortex. Their activation is known to modulate synaptic plasticity, the cellular basis for learning and memory. One of the key forms of synaptic plasticity is long-term depression (LTD), a persistent activity-dependent reduction in synaptic efficacy. The modulation of LTD by M1 receptor activation is of significant interest for understanding the pathophysiology of cognitive disorders and for the development of novel therapeutics.
These application notes provide detailed methodologies for utilizing this compound in slice-based electrophysiological assays to study its effects on the induction and maintenance of LTD.
Data Presentation
The following table summarizes quantitative data from studies investigating the role of muscarinic receptor modulation in LTD in various brain slice preparations. This data can serve as a reference for designing experiments with this compound.
Table 1: Quantitative Data for Muscarinic Receptor-Mediated LTD in Brain Slices
| Brain Region | Agonist/Modulator | Concentration | Induction Protocol | Magnitude of LTD (% of baseline fEPSP slope) | Reference |
| Prefrontal Cortex | Carbachol (B1668302) (CCh) | 10 µM | 20 min bath application | Sustained depression to ~75-80% | [2] |
| Prefrontal Cortex | VU0453595 + CCh | 10 µM + 50 µM | Pre-incubation with PAM, then co-application | Rescued LTD deficit in a disease model | [3] |
| Prefrontal Cortex | VU0486846 + CCh | 3 µM + 10 µM | 10 min pre-treatment, 10 min co-application | Potentiated CCh-induced LTD | [4] |
| Hippocampus (CA1) | Carbachol (CCh) | 50 µM | 10 min application | ~76% | [5] |
| Hippocampus (CA1) | McN-A-343 + Methoxamine | 0.3 µM + 3 µM | Co-application | ~79% | [5] |
Experimental Protocols
Protocol 1: Investigation of this compound on Muscarinic LTD (mLTD) in the Medial Prefrontal Cortex (mPFC)
This protocol details the induction of LTD in layer V of the mPFC using a muscarinic agonist and the assessment of potentiation by this compound.
1. Slice Preparation:
-
Rapidly decapitate a rodent (P21-P40) and dissect the brain in ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (in mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄; pH 7.3-7.4).
-
Prepare 300-400 µm thick coronal slices containing the mPFC using a vibratome.
-
Transfer slices to a recovery chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 glucose, 2 CaCl₂, and 1 MgCl₂) bubbled with 95% O₂/5% CO₂. Recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour.
2. Electrophysiological Recordings:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Place a bipolar stimulating electrode in layer II/III of the prelimbic cortex and a glass recording electrode (filled with aCSF) in layer V to record field excitatory postsynaptic potentials (fEPSPs).
-
After obtaining a stable baseline of fEPSP responses for at least 20 minutes (stimulating at 0.05 Hz), proceed with the LTD induction.
3. LTD Induction and Application of this compound:
-
To test the potentiating effect of this compound, pre-incubate the slice with the desired concentration of this compound (e.g., 1-10 µM) for 10-20 minutes.
-
Induce mLTD by co-applying a sub-maximal concentration of a muscarinic agonist, such as carbachol (CCh, e.g., 10 µM), with this compound for 10-15 minutes.[4]
-
Following the drug application period, wash out the compounds by perfusing with standard aCSF for at least 60 minutes to monitor the persistence of LTD.
4. Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average slope recorded during the baseline period.
-
A significant and stable reduction in the fEPSP slope for at least 40-60 minutes post-washout is indicative of LTD.
Protocol 2: High-Frequency Stimulation (HFS)-Induced LTD in the Dorsal Striatum and its Modulation by this compound
This protocol describes a common method for inducing LTD in the striatum and how to investigate the modulatory role of this compound.
1. Slice Preparation:
-
Prepare 300-400 µm thick coronal slices containing the dorsal striatum as described in Protocol 1.
2. Electrophysiological Recordings:
-
Place a stimulating electrode in the white matter overlying the striatum to activate corticostriatal fibers.
-
Position a recording electrode in the dorsal striatum to record fEPSPs.
-
Establish a stable baseline recording of fEPSPs for a minimum of 20 minutes.
3. LTD Induction:
-
Deliver a high-frequency stimulation (HFS) protocol to the corticostriatal fibers. A typical protocol consists of three, 1-second trains of 100 Hz stimulation, with an inter-train interval of 10 seconds.
-
To assess the effect of this compound, bath-apply the compound (e.g., 1-10 µM) for 20 minutes prior to and during the HFS protocol.
4. Data Analysis:
-
Analyze the data as outlined in Protocol 1 to determine the magnitude and stability of LTD.
Mandatory Visualizations
Caption: Workflow for LTD experiments with this compound in brain slices.
Caption: M1 receptor signaling cascade implicated in LTD induction.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Induction of Activity-Dependent LTD Requires Muscarinic Receptor Activation in Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coactivation of M1 Muscarinic and α1 Adrenergic Receptors Stimulates Extracellular Signal-Regulated Protein Kinase and Induces Long-Term Depression at CA3–CA1 Synapses in Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Activation of muscarinic acetylcholine receptors induces a nitric oxide-dependent long-term depression in rat medial prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VU6004256 Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the dissolution and intraperitoneal (i.p.) administration of VU6004256, a potent and selective M1 muscarinic positive allosteric modulator (PAM), for in vivo studies in mice.
Introduction
This compound is a valuable research tool for investigating the role of the M1 muscarinic acetylcholine (B1216132) receptor in various physiological and pathological processes, particularly in the context of neurological and psychiatric disorders such as schizophrenia.[1] Proper dissolution and administration are critical for obtaining reliable and reproducible results in preclinical animal models. This document outlines a validated method for preparing this compound for intraperitoneal injection.
Data Presentation
The following table summarizes key quantitative data for the in vivo administration of this compound.
| Parameter | Value | Reference |
| Compound | This compound | - |
| Molecular Weight | 465.50 g/mol | [1] |
| Animal Model | Mice | [1] |
| Route of Administration | Intraperitoneal (i.p.) | [1] |
| Dosage Range | 3 - 10 mg/kg | [1] |
| Vehicle | 10% Tween 80 in sterile saline (pH 7.0) | [2][3] |
| Injection Volume | < 10 mL/kg | [4] |
| Needle Gauge | 25-27 G | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter or pH strips
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 G)
-
70% ethanol (B145695) for disinfection
-
Appropriate personal protective equipment (PPE)
Preparation of 10% Tween 80 Vehicle
-
In a sterile container, add 10 mL of Tween 80 to 90 mL of sterile 0.9% saline solution.
-
Mix thoroughly by vortexing until a homogenous solution is formed.
-
Adjust the pH of the solution to 7.0 using small amounts of sterile NaOH or HCl if necessary.
-
Sterile-filter the final vehicle solution through a 0.22 µm filter into a sterile storage bottle.
-
Store the vehicle at 4°C for up to one month.
Dissolution of this compound
This protocol is for the preparation of a 1 mg/mL stock solution, which can be further diluted as needed for the desired final concentration.
-
Calculate the required amount of this compound:
-
For a 1 mg/mL solution, weigh 1 mg of this compound powder.
-
-
Initial Dissolution:
-
Place the weighed this compound powder into a sterile microcentrifuge tube.
-
Add a small volume of the 10% Tween 80 vehicle (e.g., 100 µL) to the powder.
-
Vortex the mixture vigorously for 1-2 minutes to create a slurry.
-
-
Complete Solubilization:
-
Gradually add the remaining volume of the 10% Tween 80 vehicle to reach the final desired concentration (in this case, a total of 1 mL for a 1 mg/mL solution).
-
Vortex the solution for an additional 2-3 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes, or until the solution is clear.
-
-
Final Preparation:
-
Visually inspect the solution to ensure there are no visible particles.
-
The final solution should be prepared fresh on the day of the experiment.
-
Intraperitoneal Injection Procedure in Mice
-
Animal Restraint:
-
Gently restrain the mouse using an appropriate technique to expose the abdomen.
-
-
Injection Site Identification:
-
Disinfection:
-
Swab the injection site with 70% ethanol.
-
-
Injection:
-
Use a sterile 1 mL syringe with a 25-27 G needle.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
Slowly inject the calculated volume of the this compound solution. The injection volume should not exceed 10 mL/kg of body weight.[4]
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Visualization
The following diagrams illustrate the key workflows for preparing and administering this compound.
Caption: Workflow for preparing this compound solution for injection.
Caption: Step-by-step workflow for intraperitoneal injection in mice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. research.vt.edu [research.vt.edu]
Application Notes and Protocols for VU6004256
For Researchers, Scientists, and Drug Development Professionals
Introduction
VU6004256 is a potent and selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM). As a PAM, it enhances the affinity and/or efficacy of the endogenous agonist, acetylcholine, at the M1 receptor. This potentiation of M1 receptor activity makes this compound a valuable research tool for studying the role of the M1 receptor in various physiological and pathological processes, particularly in the central nervous system. The M1 receptor is a key target for therapeutic intervention in cognitive disorders, including schizophrenia and Alzheimer's disease. These application notes provide essential information for the procurement and use of this compound in preclinical research.
Supplier and Purchasing Information
For researchers interested in acquiring this compound, the following table summarizes purchasing information from a known supplier. It is recommended to contact the supplier directly for the most current pricing and availability.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedChemExpress | HY-117408 | 99.61% | 5 mg, 10 mg, 50 mg |
Physicochemical and Handling Properties
Proper handling and storage of this compound are critical to maintain its stability and activity. The following table outlines key physicochemical properties and storage recommendations.
| Property | Value |
| CAS Number | 2011034-33-4 |
| Molecular Formula | C₂₀H₁₈F₃N₃O₂ |
| Molecular Weight | 401.37 g/mol |
| Appearance | A solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[1] |
Experimental Protocols
This compound has been utilized in preclinical models to investigate its effects on cognitive function. The following is a detailed protocol for the Novel Object Recognition (NOR) test in mice, a widely used behavioral assay to assess learning and memory. This protocol is based on established methodologies and can be adapted for use with this compound.[2][3][4]
Novel Object Recognition (NOR) Test in Mice
Objective: To evaluate the effect of this compound on recognition memory in mice.
Materials and Reagents:
-
This compound
-
Vehicle (e.g., 10% Tween 80 in saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 40 cm)
-
Two sets of identical objects (e.g., small plastic toys, metal blocks) that are different in shape, color, and texture. Objects should be heavy enough that mice cannot displace them.
-
Video recording and analysis software (e.g., EthoVision XT)
-
70% Ethanol (B145695) for cleaning
Experimental Procedure:
Day 1: Habituation
-
Gently handle the mice for 5-10 minutes to acclimate them to the experimenter.
-
Place each mouse individually into the empty open field arena.
-
Allow the mouse to freely explore the arena for 10 minutes.
-
Return the mouse to its home cage.
-
Clean the arena thoroughly with 70% ethanol between each mouse to eliminate olfactory cues.
Day 2: Training (Familiarization) Phase
-
Prepare the required dose of this compound. Doses of 3 and 10 mg/kg administered intraperitoneally (i.p.) have been used in previous studies.[1] Dissolve this compound in the chosen vehicle. The control group will receive a vehicle injection of the same volume.
-
Administer this compound or vehicle to the mice 30 minutes before the training session.
-
Place two identical objects (Object A1 and Object A2) in the open field arena, typically in opposite corners.
-
Place a mouse in the center of the arena, equidistant from both objects.
-
Allow the mouse to explore the objects for 10 minutes.
-
Record the session using the video tracking software.
-
Return the mouse to its home cage.
-
Clean the arena and objects with 70% ethanol after each mouse.
Day 3: Testing (Novelty) Phase
-
This phase is typically conducted 24 hours after the training phase.
-
Administer the same dose of this compound or vehicle to each mouse 30 minutes before the testing session.
-
In the open field arena, replace one of the familiar objects with a novel object (Object B). The arena will now contain one familiar object (Object A) and one novel object (Object B). The position of the novel object should be counterbalanced across mice.
-
Place the mouse in the center of the arena.
-
Allow the mouse to explore the objects for 5-10 minutes.
-
Record the session using the video tracking software.
-
Return the mouse to its home cage.
-
Clean the arena and objects thoroughly after each trial.
Data Analysis:
-
The primary measure is the time spent exploring each object. Exploration is typically defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
Calculate the Discrimination Index (DI) using the following formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)
-
A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI of zero suggests no preference, indicating a memory deficit.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the DI between the this compound-treated group and the vehicle-treated control group.
Signaling Pathways and Experimental Workflows
To visualize the experimental process and the underlying biological mechanism of this compound, the following diagrams are provided in DOT language.
Caption: Experimental workflow for the Novel Object Recognition test.
Caption: Simplified M1 muscarinic receptor signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing VU6004256 Concentration for In Vitro Assays
Welcome to the technical support center for VU6004256, a potent and selective M1 muscarinic positive allosteric modulator (PAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound in your in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide addresses specific issues you might face when working with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no potentiation of agonist response | Suboptimal agonist concentration: The effect of a PAM is dependent on the presence of an orthosteric agonist (e.g., acetylcholine). If the agonist concentration is too high (saturating), the potentiating effect of this compound may be masked. | Determine the EC20 or a similar submaximal concentration of your agonist (e.g., acetylcholine (B1216132), carbachol) in your specific assay system. This will provide an optimal window to observe the potentiation by this compound. |
| Incorrect this compound concentration range: The effective concentration of this compound may be outside the range you are testing. | Perform a wide concentration-response curve for this compound, starting from low nanomolar to high micromolar concentrations, to determine its potency in your assay. The reported EC50 for this compound is 155 nM, which can serve as a starting point.[1] | |
| Compound precipitation: this compound, like many small molecules, may have limited solubility in aqueous solutions, leading to a lower effective concentration. | Prepare a high-concentration stock solution of this compound in 100% DMSO. For your experiments, dilute the stock solution into your assay buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. Visually inspect for any precipitation after dilution. | |
| High background signal or apparent agonist activity | Intrinsic agonist activity of this compound: Some M1 PAMs can exhibit agonist-like activity on their own, especially at higher concentrations. | Test a range of this compound concentrations in the absence of the orthosteric agonist to determine if it has intrinsic activity in your assay system. If agonist activity is observed, consider using lower concentrations of this compound for potentiation studies. |
| Cell health and receptor expression: Unhealthy cells or low M1 receptor expression levels can lead to inconsistent and noisy data. | Ensure your cells are healthy, within a low passage number, and have sufficient M1 receptor expression. You can verify receptor expression using techniques like qPCR or Western blotting. | |
| Inconsistent results between experiments | Variability in agonist or this compound preparation: Inconsistent preparation of stock solutions and dilutions can lead to variability. | Prepare fresh dilutions of the agonist and this compound for each experiment from a reliable stock solution. Use calibrated pipettes and ensure thorough mixing. |
| Assay conditions: Variations in incubation times, temperature, or cell density can contribute to inconsistent results. | Standardize all assay parameters and document them meticulously for each experiment to ensure reproducibility. | |
| Observed Cytotoxicity | High concentration of this compound or DMSO: High concentrations of the compound or the solvent (DMSO) can be toxic to cells. | Conduct a cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which this compound or DMSO affects cell viability in your cell line. Keep the final DMSO concentration in your assays as low as possible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor.[1] This means it binds to a site on the receptor that is different from the binding site of the natural ligand, acetylcholine (ACh). This binding event increases the affinity and/or efficacy of ACh for the M1 receptor, thereby enhancing its signaling.
Q2: What is a good starting concentration range for this compound in an in vitro assay?
A2: A good starting point for a concentration-response curve would be to test a range from 1 nM to 10 µM. Given that the reported EC50 is 155 nM, this range should allow you to capture the full dose-response relationship.[1]
Q3: How should I prepare my this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is best to store the stock solution at -20°C or -80°C. When preparing for an experiment, thaw the stock solution and dilute it into your aqueous assay buffer to the desired final concentrations. Ensure the final DMSO concentration in your assay is low (ideally below 0.5%) to avoid solvent-induced effects on your cells.
Q4: What concentration of acetylcholine (ACh) should I use in my assay?
A4: To observe the positive allosteric modulation by this compound, it is crucial to use a submaximal concentration of the orthosteric agonist, ACh. A common practice is to first perform a concentration-response curve for ACh alone to determine its EC50. Then, for your experiments with this compound, use an ACh concentration that gives approximately 20% of the maximal response (EC20).[2][3]
Q5: Does this compound have any known off-target effects?
A5: this compound is reported to be a highly selective M1 PAM.[1] However, like any pharmacological tool, it is good practice to consider potential off-target effects. If you observe unexpected results, you may want to test this compound in a control cell line that does not express the M1 receptor.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from the available literature.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 155 nM | Not specified | Not specified | [1] |
| In Vivo Dosage | 3 and 10 mg/kg (i.p.) | - | Behavioral assays in mice | [1] |
| Seizure Activity | No observable behavioral seizure activity at 100 mg/kg (i.p.) | - | In vivo mouse model | [4] |
Experimental Protocols
Detailed Methodology for a Calcium Mobilization Assay
This protocol outlines the steps for a common in vitro assay to measure the potentiation of M1 receptor activation by this compound.
1. Cell Culture and Plating:
- Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1 muscarinic receptor in appropriate culture medium.
- The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6) according to the manufacturer's instructions. Often, this buffer will also contain an organic anion transporter inhibitor, such as probenecid, to prevent the dye from being extruded from the cells.
- Remove the culture medium from the wells and add the dye-loading buffer to each well.
- Incubate the plate at 37°C for 45-60 minutes in the dark.
3. Compound Preparation and Addition:
- Prepare a 10 mM stock solution of this compound in 100% DMSO.
- Perform serial dilutions of the this compound stock solution in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to create a range of concentrations (e.g., from 1 nM to 10 µM).
- Prepare the orthosteric agonist (e.g., acetylcholine) at a concentration that will yield a final EC20 concentration in the assay wells.
- After the dye incubation, gently wash the cells with the assay buffer to remove excess dye.
- Add the diluted this compound solutions to the respective wells and incubate for a short period (e.g., 5-15 minutes) at room temperature.
4. Signal Detection and Data Analysis:
- Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure the baseline fluorescence.
- Add the EC20 concentration of the agonist to the wells and immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds).
- The change in fluorescence intensity reflects the increase in intracellular calcium concentration.
- Analyze the data by calculating the peak fluorescence response for each well.
- Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: M1 Receptor Signaling Pathway with this compound Modulation.
Caption: Workflow for a Calcium Mobilization Assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
VU6004256 solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with VU6004256 in aqueous buffers.
FAQs: this compound Solubility and Handling
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, with an EC50 of 155 nM.[1] It is a valuable tool for studying schizophrenia and other neurological disorders.[1][2] Like many small molecule modulators developed in drug discovery programs, this compound is a hydrophobic compound. This inherent hydrophobicity can lead to poor solubility in aqueous buffers, which are essential for most biological assays.[3] Inadequate solubilization can result in compound precipitation, leading to inaccurate and irreproducible experimental results.
Q2: Are there any reported solubility values for this compound?
A2: Publicly available datasheets for this compound do not provide specific quantitative solubility data in various aqueous buffers. However, it is a common challenge for compounds with similar chemical properties to have low aqueous solubility. For a different M1 PAM, CID 44251556, a solubility of >100 µM in DMSO and >5 mg/mL in 20% β-cyclodextrin has been reported.[4] While not directly applicable to this compound, this highlights the use of co-solvents and solubilizing agents for this class of compounds.
Q3: What are the initial steps I should take to dissolve this compound?
A3: As a first step, it is recommended to prepare a high-concentration stock solution of this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Many research compounds are initially dissolved in 100% DMSO to create a stock solution that can then be diluted into the aqueous assay buffer.[3] It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the biological system being studied.
Troubleshooting Guide: Overcoming this compound Precipitation in Aqueous Buffers
Issue 1: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer.
This is a common issue encountered with hydrophobic compounds. The dramatic change in solvent polarity from DMSO to an aqueous environment can cause the compound to crash out of solution. Here’s a stepwise approach to troubleshoot this problem:
Step 1: Optimize the Final DMSO Concentration
-
Rationale: Increasing the percentage of DMSO in the final assay buffer can help maintain the solubility of this compound. However, high concentrations of DMSO can be toxic to cells or interfere with enzyme activity.
-
Protocol:
-
Determine the maximum tolerable DMSO concentration for your specific assay (typically between 0.1% and 1%).
-
Prepare a dilution series of your this compound DMSO stock into the assay buffer to achieve final DMSO concentrations within the tolerable range.
-
Visually inspect for precipitation immediately after dilution and after a relevant incubation period.
-
If precipitation persists, proceed to the next step.
-
Step 2: Employ a "Pre-dilution" or "Intermediate Dilution" Strategy
-
Rationale: A gradual decrease in solvent polarity is less likely to cause precipitation than a single large dilution.
-
Protocol:
-
Instead of diluting the DMSO stock directly into the final assay buffer, perform an intermediate dilution in a solvent mixture with a higher organic content (e.g., 50% DMSO in aqueous buffer).
-
Use this intermediate dilution to make the final dilution into the assay buffer. This two-step process can help keep the compound in solution.
-
Step 3: Utilize Solubilizing Agents
-
Rationale: Certain reagents can enhance the solubility of hydrophobic compounds in aqueous solutions.
-
Protocol:
-
Bovine Serum Albumin (BSA): BSA can bind to hydrophobic compounds and help keep them in solution. Add 0.01% to 0.1% BSA to your assay buffer.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (0.001% to 0.01%) can aid in solubilization. Be cautious as surfactants can disrupt cell membranes at higher concentrations.[5]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules and increase their aqueous solubility.[4] Beta-cyclodextrins are commonly used.
-
Step 4: Adjust the pH of the Buffer
-
Rationale: If this compound has ionizable groups, its solubility may be pH-dependent.
-
Protocol:
-
Determine the pKa of this compound (if available) or empirically test a range of pH values for your assay buffer.
-
For a basic compound, a lower pH might increase solubility, while for an acidic compound, a higher pH may be beneficial.
-
Ensure the chosen pH is compatible with your biological assay.
-
Quantitative Data Summary: General Solubilization Strategies
While specific data for this compound is unavailable, the following table summarizes common approaches for improving the solubility of hydrophobic research compounds.
| Method | Typical Concentration/Condition | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO, Ethanol) | 0.1% - 1% (assay dependent) | Simple to implement | Can cause cellular toxicity or assay interference at higher concentrations. |
| Solubilizing Agents (e.g., BSA, Surfactants) | 0.01% - 0.1% (BSA), 0.001% - 0.01% (Surfactants) | Effective at low concentrations | Can interfere with protein-ligand binding or cell membrane integrity. |
| Cyclodextrins (e.g., β-cyclodextrin) | Varies, often in the millimolar range | Generally low toxicity | Can sometimes interfere with compound activity. |
| pH Adjustment | Assay-compatible range | Can significantly improve solubility for ionizable compounds | Limited by the pH constraints of the biological system. |
Experimental Protocols
Protocol 1: Serial Dilution Protocol to Minimize Precipitation
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution series by diluting the 10 mM stock in 100% DMSO to concentrations such as 1 mM, 500 µM, and 100 µM.
-
For the final dilution, add a small volume of the appropriate DMSO stock to your pre-warmed aqueous assay buffer while vortexing gently. The final DMSO concentration should be kept below the tolerance level of your assay.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
Protocol 2: Solubility Assessment Using Nephelometry
This protocol provides a method to quantitatively assess the solubility of this compound under different buffer conditions.
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform a serial dilution of the stock solution into the desired aqueous buffers containing different co-solvents or solubilizing agents.
-
Incubate the plate at the experimental temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is considered the kinetic solubility limit under those conditions.
Visualizations
M1 Muscarinic Receptor Signaling Pathway
This compound acts as a positive allosteric modulator of the M1 muscarinic receptor. The canonical signaling pathway for the M1 receptor involves its coupling to Gq/11 proteins.[6][7][8] Activation of this G protein stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[8][9]
Caption: M1 Muscarinic Receptor Signaling Pathway.
Troubleshooting Workflow for this compound Solubility Issues
This diagram outlines a logical progression for addressing solubility challenges with this compound.
Caption: Troubleshooting this compound Solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. portlandpress.com [portlandpress.com]
- 9. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
VU6004256 Technical Support Center: Off-Target Effects
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of VU6004256, a potent and selective M1 muscarinic positive allosteric modulator (PAM). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
Q2: I am observing effects in my model that are not consistent with M1 receptor activation. Could these be off-target effects of this compound?
While this compound is designed for high M1 selectivity, unexpected biological responses could arise from several factors:
-
Concentration: Using concentrations significantly higher than the reported EC50 may increase the likelihood of engaging lower-affinity off-target sites.
-
Model System: The expression profile of receptors and signaling proteins in your specific cell line or animal model could reveal unique sensitivities.
-
On-Target, System-Level Effects: Activation of M1 receptors can lead to complex downstream signaling cascades that may produce unexpected physiological outcomes in a particular biological context.
It is recommended to perform concentration-response experiments and use appropriate M1-selective antagonists (e.g., pirenzepine) or M1 receptor knockout models to confirm that the observed effect is mediated by the M1 receptor.
Q3: Does this compound have agonist activity at the M1 receptor?
This compound is classified as a positive allosteric modulator, meaning it enhances the effect of an orthosteric agonist like acetylcholine (B1216132). Some M1 PAMs, such as PF-06764427 and MK-7622, have been shown to possess intrinsic agonist activity (ago-PAMs), which can lead to overactivation of the M1 receptor and induce adverse effects like seizures.[2] In contrast, this compound has been specifically noted for its lack of observable seizure activity in mice, even at high doses (100 mg/kg), suggesting it has a more favorable profile with minimal intrinsic agonism.[2]
Q4: I am seeing cholinergic-like side effects in my animal studies. Is this expected?
The development of highly selective M1 PAMs aims to avoid the peripheral side effects associated with non-selective muscarinic agonists, which are often mediated by M2 and M3 receptors.[3] The high selectivity of this compound for the M1 receptor should, in principle, minimize these effects. However, if cholinergic-like symptoms are observed, consider the following:
-
Dose and Route of Administration: High systemic exposure could potentially lead to off-target engagement.
-
Metabolites: The metabolic profile of this compound in your specific animal model may produce active metabolites with different selectivity profiles.
-
Central M1-Mediated Effects: Intense activation of central M1 receptors can also manifest in systemic physiological changes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected biological response not aligning with known M1 signaling. | Off-target effect at high concentrations. | Perform a full dose-response curve. Use the lowest effective concentration. |
| On-target M1 effect leading to a novel downstream pathway in your model. | Use an M1-selective antagonist (e.g., pirenzepine) to confirm M1 dependency. | |
| Seizure activity or convulsions observed in animal models. | This is unexpected for this compound. Could indicate an issue with compound identity/purity or a unique model sensitivity. | Verify the identity and purity of your this compound sample. Re-evaluate dosing and consider a different M1 PAM with a known seizure liability as a positive control. |
| Peripheral cholinergic side effects (e.g., salivation, gastrointestinal distress). | Potential for off-target M2/M3 activity at high doses or species-specific metabolism. | Lower the dose. If possible, measure plasma and brain concentrations to assess exposure levels. |
Quantitative Data Summary
The following table summarizes the key in vitro potency data for this compound at the M1 muscarinic receptor. Data for off-target interactions are not extensively published, reflecting the compound's high selectivity.
| Target | Assay Type | Species | Potency (EC50) | Reference |
| M1 mAChR | Calcium Mobilization | Mouse | 155 nM | [1] |
| M2-M5 mAChR | Calcium Mobilization | Human/Rat | Reported as highly selective for M1; specific EC50 values not published. | [2][4] |
Key Experimental Protocols
Calcium Mobilization Assay for M1 PAM Activity
This protocol is a standard method for determining the potency of allosteric modulators at Gq-coupled GPCRs like the M1 receptor.
-
Cell Culture:
-
Dye Loading:
-
The cell culture medium is removed.
-
Cells are loaded with a calcium indicator dye solution (e.g., 2 µM Fluo-4 AM in HBSS buffer supplemented with 20 mM HEPES and 2.5 mM probenecid) for 45-60 minutes at 37°C.[5][6][7] Probenecid is included to prevent the leakage of the dye from the cells.
-
After incubation, the dye solution is removed, and cells are washed with the assay buffer.
-
-
Compound Addition and Signal Detection:
-
Test compounds, including this compound, are serially diluted to a 2x final concentration in assay buffer.
-
The assay plate is placed in a kinetic fluorescence plate reader, such as a FlexStation II.[5][6]
-
A baseline fluorescence reading is taken.
-
The 2x compound solution is added to the wells, and the cells are pre-incubated for approximately 1.5 minutes.[5][6]
-
A 10x stock of acetylcholine (ACh) is then added to achieve a final concentration that elicits a submaximal response (EC20).[5][6]
-
Fluorescence is measured for approximately 50-60 seconds to capture the potentiation of the calcium signal.[6]
-
-
Data Analysis:
-
The fluorescence signal amplitude is first normalized to the baseline.
-
The data is then expressed as a percentage of the maximal response to a saturating concentration of ACh.
-
The EC50 value, representing the concentration of the PAM that produces 50% of its maximal potentiation, is calculated from the resulting concentration-response curve.
-
Visualizations
Below are diagrams illustrating the intended signaling pathway of this compound and a workflow for troubleshooting potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
improving the stability of VU6004256 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of VU6004256 in solution. The following information is intended to help troubleshoot common issues and provide best practices for handling this potent and selective M1 muscarinic positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. For in vivo experiments, formulations in 10% Tween 80 have been used.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in a suitable solvent should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month) to maintain stability.[2]
Q3: I observed precipitation when diluting my this compound stock solution in aqueous buffer/media. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.
Q4: Is this compound sensitive to light or pH changes?
A4: There is currently limited publicly available data on the light sensitivity and pH stability of this compound. As a general precaution, it is recommended to protect solutions from prolonged exposure to direct light. If your experimental conditions involve a wide range of pH values, it is advisable to perform preliminary stability tests.
Q5: What is the maximum final concentration of DMSO that is safe for my cells?
A5: The tolerance of cell lines to DMSO can vary. However, it is a general best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to avoid cytotoxic effects.
Troubleshooting Guide: Solution Precipitation
Precipitation of this compound in aqueous solutions can lead to inaccurate dosing and unreliable experimental results. This guide provides a systematic approach to troubleshoot and prevent this issue.
Visualizing the Problem and Solution
Data Summary Tables
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature (°C) | Shelf Life |
| Powder | -20 | 3 years |
| 4 | 2 years | |
| In Solvent | -80 | 6 months[2] |
| -20 | 1 month[2] |
Table 2: Solubility Profile of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Specific quantitative solubility data is not readily available. It is recommended to prepare stock solutions in the 10-50 mM range and visually inspect for any undissolved material. |
| Water | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Ethanol | Data not available | |
| 10% Tween 80 | Forms a suspension | Used for in vivo administration.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 465.50 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 465.50 g/mol * 1000 mg/g
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months.[2]
Protocol 2: Preparation of Working Solutions in Aqueous Media
This protocol provides a method for diluting the DMSO stock solution into aqueous buffers or cell culture media to minimize precipitation.
Materials:
-
10 mM this compound in DMSO stock solution
-
Pre-warmed (37°C) aqueous buffer or cell culture medium
-
Sterile tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Perform serial dilutions (if necessary): If preparing a range of concentrations for a dose-response experiment, perform serial dilutions of the 10 mM stock solution in DMSO first. This ensures a consistent final DMSO concentration across all working solutions.
-
Prepare the working solution: a. Add the required volume of pre-warmed aqueous buffer or cell culture medium to a sterile tube. b. While gently vortexing or swirling the tube, add the appropriate volume of the this compound DMSO stock (or intermediate dilution) to the aqueous solution. This rapid mixing helps to prevent localized high concentrations of the compound that can lead to precipitation. c. Ensure the final DMSO concentration is compatible with your experimental system (ideally ≤ 0.1%).
-
Visual inspection: After dilution, visually inspect the working solution for any signs of cloudiness or precipitation. If the solution is not clear, the compound may not be fully dissolved, and the actual concentration will be lower than intended.
-
Use immediately: It is recommended to prepare fresh working solutions immediately before use to ensure stability and prevent potential degradation or precipitation over time.
Signaling Pathway
This compound is a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a Gq-coupled G protein-coupled receptor (GPCR).
References
troubleshooting inconsistent results with VU6004256
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6004256, a potent and selective M1 muscarinic positive allosteric modulator (PAM).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] It does not directly activate the receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] This potentiation of the M1 receptor signaling pathway is being investigated for its therapeutic potential in treating cognitive deficits associated with schizophrenia.[1][2]
Q2: What are the key advantages of this compound compared to other M1 PAMs?
A2: A significant advantage of this compound is its favorable safety profile observed in preclinical studies. Unlike some other M1 PAMs, this compound has not been found to induce seizure activity, even at high doses.[3] This suggests a wider therapeutic window and reduced risk of certain on-target adverse effects.
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro experiments. For in vivo studies, it can be formulated in a vehicle such as 10% Tween 80 in water.[3] Stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability.[2] It is important to minimize freeze-thaw cycles.
Q4: What are the typical effective concentrations for this compound?
A4: The EC50 of this compound as an M1 PAM has been reported to be approximately 155 nM.[1][2] For in vivo studies in mice, effective doses have been demonstrated in the range of 3-10 mg/kg administered intraperitoneally (i.p.).[2]
Troubleshooting Inconsistent Results
This section addresses common issues that may lead to inconsistent experimental outcomes with this compound.
In Vitro Assay Variability
Q5: My concentration-response curves for this compound are not consistent between experiments. What could be the cause?
A5: Inconsistent concentration-response curves can arise from several factors:
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells and interfere with the assay.[1][4][5][6] Always include a vehicle control with the same final DMSO concentration as your experimental wells.
-
Cell Health and Density: Variations in cell health, passage number, and seeding density can significantly impact receptor expression levels and signaling capacity. It is crucial to use cells within a consistent passage range and ensure uniform cell seeding.
-
Agonist Concentration: As a PAM, the effect of this compound is dependent on the concentration of the orthosteric agonist (e.g., acetylcholine). Use a consistent, sub-maximal (EC20-EC50) concentration of the agonist to achieve a robust potentiation window.
-
Serum Presence: Serum proteins can bind to small molecules, reducing their effective concentration.[7] If your assay requires serum, maintain a consistent percentage across all experiments or consider performing the assay in serum-free media if the cells can tolerate it.
-
Compound Stability: While this compound is generally stable, prolonged storage of diluted aqueous solutions at room temperature is not recommended. Prepare fresh dilutions for each experiment from a frozen DMSO stock.
Q6: I am observing a high background signal or apparent agonist activity with this compound alone.
A6: While this compound is characterized as a PAM with minimal intrinsic agonist activity, high concentrations or specific experimental conditions could lead to apparent agonism.[3]
-
Receptor Overexpression: In cell lines with very high M1 receptor expression, some PAMs can exhibit agonist-like activity. Consider using a cell line with more physiologically relevant receptor expression levels.[8]
-
Assay Artifacts: Ensure that the observed signal is not an artifact of the detection method or interference from the compound itself.
-
Purity of the Compound: Verify the purity of your this compound batch. Impurities could potentially have agonist activity.
In Vivo Study Variability
Q7: I am not observing the expected behavioral effects of this compound in my animal model.
A7: Lack of in vivo efficacy can be due to several factors:
-
Formulation and Administration: Ensure proper formulation of this compound for in vivo use. Inconsistent suspension or improper administration (e.g., i.p. injection) can lead to variable drug exposure.
-
Pharmacokinetics: The timing of behavioral testing relative to drug administration is critical and should be based on the pharmacokinetic profile of this compound.
-
Animal Strain and Model: The specific mouse or rat strain and the particular behavioral paradigm can influence the outcome. Ensure the chosen model is appropriate for assessing M1-mediated cognitive or behavioral effects.
Quantitative Data Summary
| Parameter | Value | Species | Assay System | Reference |
| M1 PAM EC50 | 155 nM | Human | Not Specified | [1][2] |
| In Vivo Efficacious Dose | 3-10 mg/kg (i.p.) | Mouse | Novel Object Recognition, Fear Conditioning | [2] |
| Lack of Seizure Activity | Up to 100 mg/kg (i.p.) | Mouse | Behavioral Observation | [3] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is a general guideline for assessing this compound activity in a cell-based calcium mobilization assay.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor in appropriate growth medium.
-
Cell Seeding: Plate the cells in a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock of acetylcholine (ACh) at a concentration that will yield an EC20-EC50 response in your cell line.
-
Assay Procedure:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 1.5 minutes).[9]
-
Add the ACh solution to all wells simultaneously using a multi-channel pipette or automated liquid handler.
-
Immediately begin measuring fluorescence intensity using a plate reader (e.g., FLIPR) at an appropriate excitation/emission wavelength for your chosen dye.
-
-
Data Analysis: Plot the change in fluorescence intensity against the concentration of this compound to generate a concentration-response curve and determine the EC50 value.
Ex Vivo Brain Slice Electrophysiology
This protocol provides a general workflow for recording from brain slices to assess the effect of this compound on neuronal activity.
-
Slice Preparation:
-
Anesthetize a rodent and perform transcardial perfusion with ice-cold, oxygenated (95% O2/5% CO2) cutting solution (e.g., NMDG-based aCSF).[10]
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the brain region of interest (e.g., prefrontal cortex) using a vibratome in ice-cold, oxygenated cutting solution.
-
Transfer the slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover at room temperature for at least 1 hour.[11]
-
-
Recording:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp or field potential recordings from neurons in the target region.
-
Establish a stable baseline recording for several minutes.
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration in the perfusing aCSF.
-
To assess PAM activity, co-apply this compound with an M1 receptor agonist like carbachol.
-
Record the changes in neuronal firing, synaptic currents, or field potentials.
-
-
Data Analysis: Analyze the electrophysiological data to determine the effect of this compound on neuronal excitability and synaptic transmission.
Visualizations
Caption: M1 Receptor Signaling Pathway Potentiated by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Results.
References
- 1. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. mdpi.com [mdpi.com]
- 6. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AID 2430 - Discovery of novel allosteric modulators of the M1 muscarinic receptor: PAM Calcium Assay Dose-response with M2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. digitalcommons.providence.org [digitalcommons.providence.org]
- 11. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
minimizing VU6004256 toxicity in cell lines
Welcome to the technical support center for VU6004256. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively while minimizing potential toxicity in cell line experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell culture experiments?
A1: The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. As this compound is a potent M1 muscarinic positive allosteric modulator (PAM) with an EC50 of 155 nM, it is advisable to start with a concentration range that brackets this value.[1] A good starting point for a dose-response experiment would be a range from 1 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q2: What is the best solvent to use for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium.
Q3: We are observing significant cell death in our cultures, even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to unexpected cell toxicity:
-
Solvent Toxicity: DMSO can be toxic to cells at concentrations typically above 0.5%.[2] It is essential to include a vehicle control (culture medium with the same final concentration of DMSO as your experimental wells) to distinguish between compound-induced toxicity and solvent-induced toxicity.
-
Compound Instability: Ensure that the compound is stored correctly (powder at -20°C for up to 3 years, in solvent at -80°C for up to 6 months) to prevent degradation into potentially more toxic byproducts.[1]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to this compound or compounds of its class.
-
Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases, which could lead to cytotoxicity.
-
Contamination: Microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell culture can cause cell death and confound experimental results.
Q4: How can I determine if the observed toxicity is specific to this compound's mechanism of action?
A4: To investigate mechanism-specific toxicity, consider the following:
-
Use of an Antagonist: If the toxicity is mediated by the M1 receptor, co-treatment with a selective M1 antagonist should rescue the cells.
-
Receptor Expression: Compare the toxicity of this compound in your M1-expressing cell line with a cell line that does not express the M1 receptor. Similar toxicity in both cell lines would suggest an off-target or non-specific effect.
-
Comparison with other M1 PAMs: Some M1 PAMs with strong agonist activity have been associated with adverse effects in vivo.[3][4] Comparing the cytotoxic profile of this compound with other M1 PAMs could provide insights into whether the observed toxicity is a class effect.
Troubleshooting Guides
Issue 1: High Background Toxicity in Vehicle Control Wells
-
Problem: You observe significant cell death or reduced viability in your vehicle (DMSO) control wells.
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Calculate the final percentage of DMSO in your culture medium. Aim to keep it below 0.5%, and ideally below 0.1%.
-
Use High-Quality DMSO: Ensure you are using a high-purity, cell culture-grade DMSO.
-
Test a Lower DMSO Concentration: If your stock solution is highly concentrated, you can achieve the same final compound concentration with a lower final DMSO concentration.
-
Check Media and Supplements: Ensure that your media and supplements have not expired and are not contaminated.
-
Issue 2: Poor Reproducibility of Toxicity Results
-
Problem: You are getting inconsistent results between experiments when assessing the toxicity of this compound.
-
Troubleshooting Steps:
-
Standardize Cell Seeding Density: Ensure that you are seeding the same number of cells in each well for every experiment. Cell density can significantly impact the response to a compound.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Ensure Homogeneous Compound Distribution: Mix the compound thoroughly in the medium before adding it to the cells.
-
Monitor Incubation Time: Use a consistent incubation time for all experiments.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Hypothetical Cell Line (e.g., CHO-M1)
| This compound Concentration (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.01 | 98.5 | 4.8 |
| 0.1 | 95.2 | 5.5 |
| 1 | 89.7 | 6.1 |
| 10 | 65.4 | 7.3 |
| 50 | 32.1 | 8.0 |
| 100 | 15.8 | 4.9 |
Note: This is example data and should be determined experimentally for your specific cell line.
Table 2: Troubleshooting Checklist for Unexpected Cytotoxicity
| Potential Cause | Check | Action |
| Solvent Toxicity | Final DMSO concentration > 0.5%? | Reduce final DMSO concentration. Run a vehicle toxicity control. |
| Compound Degradation | Improper storage? | Check storage conditions. Use a fresh aliquot. |
| Cell Line Sensitivity | New cell line? | Perform a dose-response curve. Compare with other cell lines. |
| Contamination | Visible particles or pH change? | Discard culture. Test for mycoplasma. |
| Off-Target Effects | Using high concentrations? | Lower the concentration. Use a negative control cell line. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final DMSO concentration as the highest compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: LDH Release Assay for Measuring Cytotoxicity
This assay quantifies cell death by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.
-
Absorbance Measurement: Incubate the reaction as per the kit's protocol and then measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the maximum LDH release control (usually obtained by lysing a set of untreated cells).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: M1 receptor signaling pathway modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Vehicle Selection for In vivo Delivery of VU6004256
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of an appropriate vehicle for the in vivo delivery of VU6004256, a potent and selective M1 muscarinic positive allosteric modulator (PAM). The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Based on published research, a successful vehicle for the intraperitoneal (i.p.) administration of this compound is a solution of 10% Tween® 80 in sterile water[1]. This formulation was used for doses up to 10 mg/kg in mice[1][2].
Q2: I am observing precipitation of this compound when preparing the 10% Tween® 80 formulation. What should I do?
A2: Precipitation can occur due to several factors. Here are some troubleshooting steps:
-
Ensure Proper Dissolution: First, try to dissolve this compound in 100% Tween® 80 before adding sterile water. Gentle warming and vortexing can aid in the initial dissolution. Once fully dissolved in Tween® 80, add the sterile water dropwise while continuously vortexing.
-
Sonication: If precipitation persists, brief sonication of the final solution in a bath sonicator can help to create a more stable dispersion.
-
Freshly Prepare: Always prepare the formulation fresh before each experiment. Storage of the solution, even at 4°C, can sometimes lead to precipitation over time.
Q3: Are there alternative vehicles I can use if the Tween® 80 formulation is not suitable for my experimental model?
A3: Yes, for lipophilic compounds like this compound, several alternative vehicle strategies can be considered, especially if you are observing vehicle-induced toxicity or if the route of administration is different. These often involve a combination of solvents and solubilizing agents. Common vehicles for poorly soluble compounds include:
-
Co-solvent systems: A common approach is to dissolve the compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it with an aqueous vehicle such as saline or phosphate-buffered saline (PBS)[3][4]. It is critical to keep the final concentration of the organic solvent low (typically <10% for DMSO in i.p. injections) to minimize toxicity[3][4].
-
Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used to increase the aqueous solubility of hydrophobic drugs[5]. A 20-30% solution of HP-β-CD in water can be an effective vehicle.
-
Oil-based vehicles: For highly lipophilic compounds, oil-based vehicles like corn oil, sesame oil, or olive oil can be used for oral or intraperitoneal administration[3][4]. However, these are not suitable for intravenous injection[4].
-
Emulsions and Microemulsions: Self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can also be effective for enhancing the solubility and bioavailability of poorly soluble compounds[5].
Q4: My compound appears "sandy" or forms a suspension after diluting the initial DMSO stock with saline. Can I still inject this?
A4: Injecting a suspension intraperitoneally can lead to variable absorption and potential irritation at the injection site. While some absorption may still occur for a lipophilic compound, it is not ideal[3]. It is preferable to have the compound fully dissolved. If you are facing this issue, consider the following:
-
Increase the percentage of the co-solvent, being mindful of its toxicity limits.
-
Try a different co-solvent system (e.g., DMSO/PEG 400/saline).
-
Switch to a different solubilization strategy, such as using cyclodextrins or a lipid-based vehicle.
Q5: What are the key physicochemical properties of this compound to consider for formulation development?
A5: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate vehicle. Key properties include its molecular weight and predicted lipophilicity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 465.50 g/mol [2] | Relatively large for a small molecule, which can influence cell permeability and distribution. |
| Formula | C₂₅H₂₅F₂N₅O₂[2] | The presence of fluorine atoms can increase metabolic stability and lipophilicity. |
| Appearance | White to off-white solid[2] | Standard for a purified small molecule compound. |
| Predicted LogP | High (Implied) | The chemical structure suggests high lipophilicity, leading to poor aqueous solubility. |
Table 2: Common Vehicle Components for Poorly Soluble Compounds
| Vehicle Component | Typical Concentration | Advantages | Disadvantages |
| Aqueous | |||
| Saline (0.9% NaCl) | As diluent | Isotonic, well-tolerated[4]. | Limited solubilizing capacity for lipophilic compounds. |
| PBS | As diluent | Buffered, maintains physiological pH[4]. | Limited solubilizing capacity. |
| Co-solvents | |||
| DMSO | <10% | High solubilizing power for many compounds[4]. | Can be toxic at higher concentrations, may have pharmacological effects[3]. |
| Ethanol | <10% | Good solvent, can be used in combination[4]. | Potential for toxicity and irritation[4]. |
| PEG 300/400 | 10-50% | Good solubilizer, generally well-tolerated[4]. | Can be viscous, potential for toxicity at high doses. |
| Propylene Glycol | 10-50% | Good solubilizer, used in many pharmaceutical formulations[4]. | Potential for toxicity at high doses. |
| Surfactants | |||
| Tween® 80 | 5-20% | Excellent solubilizer, forms micelles. | Can cause hypersensitivity reactions in some cases. |
| Cremophor® EL | 5-10% | Strong solubilizing agent. | Associated with hypersensitivity reactions and toxicity. |
| Complexing Agents | |||
| HP-β-CD | 20-40% | Forms inclusion complexes to increase solubility, low toxicity[5]. | Can be viscous at high concentrations. |
| Oils | |||
| Corn/Sesame Oil | 100% | Suitable for highly lipophilic compounds (oral, i.p.)[4]. | Not suitable for i.v. administration, can be immunogenic[3]. |
Experimental Protocols & Methodologies
Protocol: Preparation of this compound in 10% Tween® 80 for Intraperitoneal Injection
-
Calculate the required amount of this compound and vehicle components. For a 10 mg/kg dose in a 25 g mouse with an injection volume of 10 mL/kg, you would need 0.25 mg of this compound in 0.25 mL of vehicle.
-
Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add 100% Tween® 80 to the tube to achieve a final concentration of 10% (v/v) in the total volume. For the example above, you would add 25 µL of Tween® 80.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Add sterile water (or saline) incrementally to the desired final volume while continuously vortexing. For the example, add 225 µL of sterile water.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for injection.
-
Administer the formulation via intraperitoneal injection to the animal model.
Mandatory Visualization
Caption: Decision workflow for selecting a suitable in vivo delivery vehicle for this compound.
References
- 1. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Data from VU6004256 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from experiments involving the M1 positive allosteric modulator (PAM), VU6004256.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I not observing seizure activity with this compound, even at high doses, unlike other M1 PAMs?
Answer:
This is an expected and documented feature of this compound. While many M1 PAMs, particularly those with significant intrinsic agonist activity (ago-PAMs) like PF-06764427, can induce convulsions, this compound has been shown to be devoid of observable behavioral seizure activity at high doses (e.g., 100 mg/kg, i.p.)[1]. This difference in adverse effect liability is a key characteristic that distinguishes this compound from other compounds in its class[1].
Troubleshooting:
-
Confirm Compound Identity and Purity: Ensure the compound in use is indeed this compound and is of high purity.
-
Review Seizure Scoring Protocol: Double-check that the seizure scoring method (e.g., the modified Racine scale) is being applied correctly and that observers are trained to recognize subtle seizure behaviors.
-
Positive Control: If seizure induction is the desired outcome for a comparative study, consider using a known pro-convulsant M1 PAM, such as PF-06764427, as a positive control.
2. The effect of this compound on locomotor activity in my wild-type animals is minimal or absent. Is this normal?
Answer:
Yes, this is a consistent finding. This compound has been reported to have little to no effect on the spontaneous locomotor activity of wild-type mice at doses effective in disease models[2]. A significant reduction in locomotor activity was only observed at a high dose of 10 mg/kg[1]. In contrast, in genetic models of NMDA receptor hypofunction (NR1 KD mice), which exhibit hyperlocomotion, this compound produces a robust, dose-dependent reduction in this excessive motor activity[2]. This suggests that the modulatory effect of this compound on motor activity is more pronounced in a hyperactive state.
Troubleshooting:
-
Animal Model: The effect of this compound on locomotor activity is highly dependent on the baseline state of the animals. Its effects will be more apparent in models exhibiting a hyperlocomotor phenotype.
-
Dose-Response: Ensure that an appropriate dose range is being tested. Effects on wild-type animals may only be apparent at higher doses.
-
Comparison Compound: If a reduction in basal locomotor activity is a desired endpoint, a compound like PF-06764427, which has been shown to dose-dependently reduce basal locomotor activity, could be used for comparison[1].
3. I am seeing variability in the potentiation of acetylcholine (B1216132) (ACh) response in my in vitro assays. What could be the cause?
Answer:
As a positive allosteric modulator, the activity of this compound is dependent on the presence of the endogenous agonist, acetylcholine. Variability in ACh potentiation can arise from several factors:
Troubleshooting:
-
ACh Concentration: Ensure that a consistent and appropriate concentration of ACh is used across experiments. The potentiation effect of a PAM is most evident at sub-saturating concentrations of the agonist.
-
Cell Health and Receptor Expression: The level of M1 receptor expression in your cell line can influence the magnitude of the response. Ensure consistent cell passage number and culture conditions.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can all affect the assay outcome. Maintain consistency in your experimental protocol.
Quantitative Data Summary
Table 1: In Vivo Seizure Activity Comparison
| Compound | Dose (mg/kg, i.p.) | Seizure Score (Modified Racine Scale) | Reference |
| This compound | 100 | No observable behavioral seizure activity | [1] |
| PF-06764427 | 100 | Robust behavioral convulsions | [1] |
| BQCA | 100 | Robust behavioral convulsions | [1] |
| VU6004877 | 100 | Robust behavioral convulsions | [1] |
| VU6006270 | 100 | Robust behavioral convulsions | [1] |
Table 2: Effect on Locomotor Activity
| Compound | Animal Model | Dose (mg/kg, i.p.) | Effect on Locomotor Activity | Reference |
| This compound | NR1 KD Mice | 1 - 10 | Dose-dependent reduction of hyperlocomotion | [2] |
| This compound | Wild-Type Mice | < 10 | No significant effect | [1][2] |
| This compound | Wild-Type Mice | 10 | Decreased locomotor activity | [1] |
| PF-06764427 | Wild-Type Mice | 1 - 10 | Dose-dependent reduction in basal locomotor activity | [1] |
Experimental Protocols
1. In Vivo Seizure Assessment
-
Animal Model: Male CF-1 mice.
-
Compound Administration: Administer this compound or a comparator compound (e.g., PF-06764427) via intraperitoneal (i.p.) injection. A typical high dose for seizure liability testing is 100 mg/kg.
-
Observation Period: Observe the animals continuously for a period of 3 hours post-injection.
-
Scoring: Score seizure activity using the modified Racine scale (0-5), where 0 represents no abnormal behavior and 5 represents severe, tonic-clonic seizures.
-
Data Representation: Data can be represented as the mean seizure score ± SEM.
2. Locomotor Activity Assay
-
Animal Model: Wild-type or a relevant disease model (e.g., NR1 KD mice).
-
Habituation: Place mice in the locomotor activity chambers and allow them to habituate for a defined period (e.g., 30-60 minutes).
-
Compound Administration: Administer this compound or vehicle via i.p. injection.
-
Data Collection: Record locomotor activity (e.g., distance traveled) in 5-minute intervals for a duration of at least 60 minutes post-injection using an automated activity monitoring system.
-
Data Analysis: Analyze the total distance traveled and the time course of activity.
3. In Vitro Calcium Mobilization Assay
-
Cell Line: A cell line stably expressing the human M1 muscarinic acetylcholine receptor (e.g., CHO-M1).
-
Assay Principle: M1 receptor activation leads to Gq protein coupling and subsequent release of intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye.
-
Procedure:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM).
-
Add this compound at various concentrations.
-
Stimulate the cells with a sub-saturating concentration of acetylcholine (e.g., EC20).
-
Measure the change in fluorescence intensity over time using a plate reader.
-
-
Data Analysis: Determine the EC50 of this compound for the potentiation of the acetylcholine response.
Visualizations
Caption: M1 Receptor Signaling Pathway with this compound.
Caption: General Experimental Workflow for this compound.
Caption: Troubleshooting Logic for Unexpected this compound Data.
References
how to prevent VU6004256 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of VU6004256 precipitation in cell culture media and other aqueous assay solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my cell culture media?
A1: this compound, like many small molecule modulators, is hydrophobic and has low solubility in aqueous solutions such as cell culture media.[1] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of this compound, usually dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO), is diluted into the aqueous media.[2][3] This abrupt change in the solvent environment causes the compound to fall out of solution.[3]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[3][4] It is crucial to use anhydrous, high-purity DMSO to ensure the stability and integrity of the compound.[3] Preparing a high-concentration stock allows for minimal final DMSO volume in your culture media.[1]
Q3: What is the maximum recommended final concentration of DMSO in the media?
A3: To avoid solvent-induced cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, generally not exceeding 0.5% (v/v).[2][5] For sensitive cell lines or long-term experiments, a final concentration at or below 0.1% is ideal.[1][5] Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.[2]
Q4: How can I visually confirm if my compound has precipitated?
A4: Precipitation can manifest in several ways: a general cloudy or hazy appearance in the media, fine crystalline structures, or a thin film on the surface of the culture vessel.[2] You can check for precipitates by holding the flask or plate up to a light source. For finer precipitates, a sample of the media can be observed under a microscope.[2]
Q5: Is a small amount of precipitate in my media acceptable?
A5: It is strongly recommended to avoid any precipitation. The presence of precipitates can lead to significant experimental problems, including:
-
Inaccurate Dosing: The actual concentration of the dissolved, active compound will be lower and more variable than intended.[1][2]
-
Cell Stress and Toxicity: Solid particles can cause physical stress to cells.[2]
-
Assay Interference: Precipitates can interfere with assays that rely on light absorbance, fluorescence, or imaging.[2]
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Media
This is the most common precipitation issue, typically occurring during the preparation of the working solution.
| Potential Cause | Explanation | Recommended Solution |
| Rapid Dilution / Solvent Shock | Adding a concentrated DMSO stock directly and quickly into the full volume of media causes a rapid solvent exchange, leading to precipitation.[5] | Perform a serial or intermediate dilution of the stock solution in pre-warmed (37°C) media. Add the compound stock drop-wise while gently vortexing or swirling the media to ensure rapid dispersal.[1][3][5] |
| High Final Concentration | The final desired concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. If higher concentrations are essential, consider using solubility enhancers.[2] |
| Low Temperature of Media | Adding the compound to cold media can significantly decrease its solubility.[5] | Always use pre-warmed (37°C) cell culture media for all dilutions.[1][5] |
| High Stock Solution Concentration | An extremely high stock concentration may be difficult to dilute without precipitation, even with proper technique. | If precipitation persists, try lowering the concentration of the DMSO stock solution and adjust the dilution volume accordingly, while keeping the final DMSO percentage low. |
Issue 2: Precipitation Occurs Over Time in the Incubator
This issue may arise during long-term cell culture experiments.
| Potential Cause | Explanation | Recommended Solution |
| Evaporation of Media | During long-term incubation, water can evaporate from the culture vessel, increasing the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[5][6] | Ensure the incubator is properly humidified.[6] For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[5] |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[5][7] | If possible, try a different basal media formulation. Prepare fresh media with the compound more frequently for long-term cultures.[5] |
| Changes in Media pH | Cellular metabolism can alter the pH of the culture medium, which can, in turn, affect the solubility of a pH-sensitive compound.[5] | Monitor the pH of your culture medium, especially in dense cultures, and change the medium as needed. |
Summary of Recommended Parameters
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% Anhydrous, cell culture-grade DMSO | Maximizes initial solubility of hydrophobic compounds.[3][4] |
| Stock Solution Storage | Aliquot into single-use volumes and store at -20°C or -80°C | Avoids repeated freeze-thaw cycles which can degrade the compound.[8] |
| Media Temperature | Pre-warm to 37°C before use | Increases compound solubility.[1][5] |
| Dilution Method | Slow, drop-wise addition into swirling/vortexing media | Prevents localized high concentrations and facilitates rapid dispersal.[1][3] |
| Final DMSO Concentration | ≤ 0.1% (ideal), < 0.5% (maximum) | Minimizes solvent-induced cytotoxicity and off-target effects.[2][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Aseptic Technique: Perform all steps in a sterile biological safety cabinet.
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock, weigh the amount corresponding to 0.01 moles of the compound (Molecular Weight x 0.01).
-
Dissolving: Add the appropriate volume of sterile, anhydrous, cell culture-grade DMSO to the powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly. If needed, briefly sonicate the vial in a water bath to ensure the compound is fully dissolved.[3][5]
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[8]
Protocol 2: Recommended Dilution of this compound into Cell Culture Media (Two-Step Method)
This method is designed to minimize solvent shock and prevent precipitation.
-
Prepare Materials:
-
Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.
-
Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C.[5]
-
Label sterile tubes for the intermediate and final dilutions.
-
-
Step 1: Create an Intermediate Dilution:
-
In a sterile tube, prepare an intermediate dilution of the stock solution in the pre-warmed medium. A 1:10 or 1:100 dilution is common.
-
Add the required volume of pre-warmed media to the tube first.
-
While gently vortexing the media, slowly add the calculated volume of the this compound DMSO stock drop-by-drop.[1] This creates a solution where the compound is at a higher concentration than the final target but is now in a primarily aqueous environment.
-
-
Step 2: Create the Final Working Solution:
-
Add the required volume of the intermediate dilution (from Step 2) to the final volume of pre-warmed cell culture medium.
-
Mix gently by inverting the tube or swirling the flask.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.[1]
Visual Workflow and Troubleshooting Logic
Caption: Recommended experimental workflow for preparing this compound solutions.
Caption: A decision-making workflow for troubleshooting this compound precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
best practices for storing and handling VU6004256
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling VU6004256. It includes detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Chemical and Physical Properties
This compound is a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), with a reported EC50 of 155 nM.[1] It is a white to off-white solid.
| Property | Value |
| Molecular Formula | C25H25F2N5O2 |
| Molecular Weight | 465.50 g/mol |
| CAS Number | 2011034-33-4 |
| Appearance | Solid, White to off-white |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Note: For solutions stored at -20°C for over a month, re-examination of efficacy is recommended. Avoid repeated freeze-thaw cycles.[2]
Experimental Protocols
Preparation of Stock Solutions
Solvent Selection: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
Protocol for a 10 mM Stock Solution in DMSO:
-
Calculate the required mass:
-
Mass (mg) = 10 mmol/L * Volume (L) * 465.50 g/mol * 1000 mg/g
-
For 1 mL of 10 mM stock solution, you will need 4.655 mg of this compound.
-
-
Weigh the compound: Accurately weigh the calculated amount of this compound powder.
-
Dissolution: Add the desired volume of DMSO to the powder.
-
Ensure complete dissolution: Vortex the solution thoroughly. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution, but avoid excessive heat to prevent degradation.
-
Storage: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution should be diluted in the culture medium. To avoid cell toxicity, the final concentration of DMSO should be kept below 0.5%.[2] It is advisable to perform serial dilutions to prevent compound precipitation.
Formulation for In Vivo Studies
A common vehicle for intraperitoneal (i.p.) administration of this compound in mice is 10% Tween 80 in water. When preparing this formulation, ensure the compound is fully dissolved. It's important to note that Tween 80 can enhance the absorption of certain compounds.[3][4]
Troubleshooting Guides
In Vitro Experiments (e.g., Calcium Mobilization Assay)
| Issue | Possible Cause | Troubleshooting Steps |
| High Background Fluorescence | - Autofluorescence from cells or media.- Contaminated reagents.- Inappropriate filter sets. | - Use an unstained control to assess autofluorescence.- Use fresh, high-purity reagents.- Optimize excitation and emission wavelengths for the specific fluorophore.- Consider using red or far-red shifted dyes, as autofluorescence is often lower in this range.[5] |
| Low Signal-to-Noise Ratio | - Low compound potency or efficacy.- Suboptimal dye concentration.- Insufficient receptor expression.- Incorrect assay buffer composition. | - Verify the potency of the this compound batch.- Titrate the concentration of the calcium indicator dye.- Ensure the cell line has adequate M1 receptor expression.- Use an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). |
| Compound Precipitation in Media | - Low aqueous solubility.- Rapid change in solvent polarity during dilution. | - Perform serial dilutions of the DMSO stock solution in the aqueous medium.- Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
| Inconsistent Results | - Pipetting errors.- Variation in cell seeding density.- Edge effects in the microplate.- Fluctuation in incubation time or temperature. | - Use calibrated pipettes and ensure proper mixing.- Optimize and maintain a consistent cell seeding density.- Avoid using the outer wells of the microplate or fill them with a buffer to maintain humidity.- Standardize all incubation steps. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Variable Animal Responses | - Inconsistent formulation preparation.- Differences in animal age, weight, or strain.- Stress-induced physiological changes in animals. | - Ensure the this compound formulation is homogenous before each injection.- Standardize animal characteristics for each experimental group.- Acclimatize animals to the experimental environment and handle them gently to minimize stress. |
| Unexpected Behavioral Effects | - Off-target effects.- Overdosing. | - While this compound is reported to be selective, consider potential off-target interactions if unexpected phenotypes are observed.- Perform a dose-response study to determine the optimal therapeutic window and identify any dose-limiting side effects. Unlike some M1 ago-PAMs, this compound has not been observed to induce seizures at high doses.[6] |
| Poor Compound Efficacy | - Inadequate brain penetration.- Rapid metabolism. | - Verify the CNS penetration of this compound in the specific animal model and formulation used.- Assess the pharmacokinetic profile to ensure that therapeutically relevant concentrations are maintained for the duration of the experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor. It does not directly activate the receptor but enhances the affinity and/or efficacy of the endogenous ligand, acetylcholine (ACh).[1]
Q2: What are the main signaling pathways activated by M1 receptor potentiation with this compound?
A2: The M1 receptor primarily couples to Gq/11 G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). The M1 receptor can also signal through β-arrestin pathways, which can lead to the activation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK.[7][8][9]
Q3: What cell lines are suitable for in vitro assays with this compound?
A3: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat M1 muscarinic acetylcholine receptor are commonly used.[10][11]
Q4: What is a typical in vivo dose for this compound in mice?
A4: Doses ranging from 3 to 10 mg/kg administered intraperitoneally (i.p.) have been reported in mice to reverse performance impairments in cognitive tasks and reduce hyperlocomotor activity.[1]
Q5: Are there any known off-target effects of this compound?
A5: Studies on similar M1 PAMs suggest a high degree of selectivity for the M1 receptor over other muscarinic receptor subtypes (M2-M5). However, it is always recommended to perform off-target profiling for the specific experimental system being used.
Signaling Pathways and Experimental Workflows
M1 Receptor Signaling Pathways
The following diagrams illustrate the primary Gq/11-mediated signaling pathway and the β-arrestin-mediated signaling pathway activated by the M1 muscarinic acetylcholine receptor.
Caption: Canonical Gq/11 signaling pathway of the M1 muscarinic receptor.
Caption: β-Arrestin-mediated signaling pathway of the M1 muscarinic receptor.
Experimental Workflow for Calcium Mobilization Assay
The following diagram outlines the typical workflow for a calcium mobilization assay to assess the activity of this compound.
Caption: Workflow for a calcium mobilization assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of polysorbate 80 on the absorption and distribution of oral methotrexate (MTX) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and targeting of extracellular signal-regulated kinases by β-arrestin scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Tale of Two Modulators: A Comparative Efficacy Analysis of VU6004256 and PF-06764427
A deep dive into the pharmacological profiles of two M1 muscarinic receptor positive allosteric modulators, VU6004256 and PF-06764427, reveals critical differences in their agonist activity that significantly impact their therapeutic potential. This guide provides a comprehensive comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the fields of neuroscience and pharmacology.
Both this compound and PF-06764427 are positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), a key target for cognitive enhancement in neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.[1] While both compounds enhance the receptor's response to the endogenous neurotransmitter acetylcholine, a crucial distinction lies in their intrinsic agonist activity. PF-06764427 is characterized as a potent "ago-PAM," meaning it can directly activate the M1 receptor in the absence of acetylcholine.[2][3] In contrast, this compound exhibits weaker or no agonist activity in native systems, functioning more as a "pure" PAM.[4] This fundamental difference in their mechanism of action translates to distinct in vivo efficacy and safety profiles.
In Vitro Efficacy: A Quantitative Comparison
The in vitro potency of these modulators has been characterized in various assays, with key data summarized below.
| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound | Calcium Mobilization (PAM activity) | CHO-M1 | EC50 | 155 | [5] |
| PF-06764427 | Calcium Mobilization (PAM activity) | CHO-M1 | EC50 | 30 ± 3 | [2] |
| PF-06764427 | Calcium Mobilization (Agonist activity) | CHO-M1 | Ago EC50 | 610 ± 14 | [2] |
As the data indicates, PF-06764427 is a more potent positive allosteric modulator than this compound in vitro. However, it also demonstrates significant direct agonist activity, a characteristic that is less pronounced with this compound.
In Vivo Efficacy and Safety: From Cognition to Convulsions
The divergent in vitro profiles of this compound and PF-06764427 manifest in their in vivo effects, particularly concerning cognitive enhancement and adverse events.
Studies in rodent models have shown that while both compounds can modulate M1 receptor activity in the brain, their impact on cognitive tasks and potential for adverse effects differ significantly. PF-06764427's strong agonist activity is associated with a greater risk of M1-mediated adverse effects, such as seizures.[6][7] In contrast, this compound has been shown to enhance cognitive function in preclinical models without inducing convulsions, even at high doses.[4][7]
For instance, in a novel object recognition test in rats, a model for assessing learning and memory, M1 PAMs lacking significant agonist activity have demonstrated robust efficacy, whereas ago-PAMs like PF-06764427 failed to improve performance.[2] Furthermore, PF-06764427 has been reported to induce behavioral convulsions in mice, an effect not observed with this compound.[7]
| Compound | Animal Model | In Vivo Effect | Dose | Outcome | Reference |
| This compound | NR1 KD Mice | Reversal of hyperlocomotion | 3, 10 mg/kg (i.p.) | Dose-dependent reduction in hyperlocomotor activity | [5][8] |
| This compound | NR1 KD Mice | Reversal of cognitive deficits | 3, 10 mg/kg (i.p.) | Improved performance in novel object recognition and cue-mediated fear conditioning | [5][8] |
| This compound | Mice | Seizure Liability | Up to 100 mg/kg (i.p.) | No observable behavioral seizure activity | [7] |
| PF-06764427 | Mice | Reversal of amphetamine-induced hyperlocomotion | 1, 3, 10 mg/kg (i.p.) | Dose-dependent reversal | [7] |
| PF-06764427 | Rats | Novel Object Recognition | Not specified | Failed to improve performance | [2] |
| PF-06764427 | Mice | Seizure Liability | 30, 60 mg/kg (i.p.) | Dose-dependent induction of behavioral convulsions | [7] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental approaches, the following diagrams are provided.
M1 Muscarinic Receptor Signaling Pathway
General Experimental Workflow
Experimental Protocols
In Vitro Calcium Mobilization Assay
Objective: To determine the in vitro potency (EC50) of this compound and PF-06764427 as positive allosteric modulators and agonists at the M1 muscarinic receptor.
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-M1).
Methodology:
-
Cell Culture: CHO-M1 cells are cultured in appropriate media and seeded into 96- or 384-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.
-
Compound Addition:
-
PAM Activity: A fixed, low concentration of acetylcholine (e.g., EC20) is added to the cells, followed by a range of concentrations of the test compound (this compound or PF-06764427).
-
Agonist Activity: A range of concentrations of the test compound is added to the cells in the absence of acetylcholine.
-
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The fluorescence data is normalized and concentration-response curves are generated to calculate EC50 values using non-linear regression analysis.
In Vivo Novel Object Recognition (NOR) Task
Objective: To assess the effects of this compound and PF-06764427 on recognition memory in rodents.
Animal Model: Adult male rats or mice.
Methodology:
-
Habituation: Animals are habituated to the testing arena in the absence of any objects for a set period over several days.
-
Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and the animal is allowed to explore them for a defined period.
-
Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.
-
Compound Administration: The test compound or vehicle is administered at a specific time point before the training or test phase (e.g., 30 minutes prior).
-
Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.
Seizure Liability Assessment
Objective: To evaluate the potential of this compound and PF-06764427 to induce seizures.
Animal Model: Adult male mice.
Methodology:
-
Compound Administration: A range of doses of the test compound or vehicle is administered to the animals (typically via intraperitoneal injection).
-
Behavioral Observation: Animals are observed continuously for a set period (e.g., 3 hours) for any signs of convulsive behavior.
-
Scoring: Seizure severity is scored using a standardized scale, such as the modified Racine scale, which ranks behaviors from mild (e.g., facial clonus) to severe (e.g., tonic-clonic seizures).
-
Data Analysis: The incidence and severity of seizures are recorded for each dose group.
Conclusion
The comparative analysis of this compound and PF-06764427 underscores the critical importance of evaluating the intrinsic agonist activity of M1 PAMs. While PF-06764427 exhibits higher in vitro potency as a PAM, its pronounced agonist activity is linked to a lack of pro-cognitive efficacy in some models and a significant liability for inducing seizures. Conversely, this compound, with its weaker agonist profile, demonstrates a more favorable preclinical profile, effectively enhancing cognition in relevant models without the adverse effects associated with excessive M1 receptor activation. These findings provide valuable insights for the continued development of M1-targeted therapeutics, suggesting that a "pure" PAM profile may be optimal for achieving cognitive enhancement with a wider therapeutic window.
References
- 1. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Agonist Activity of VU6004256 and VU0453595
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the agonist activity of two prominent M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs): VU6004256 and VU0453595. The key distinction between these molecules lies in their intrinsic agonist activity, with this compound acting as a PAM-agonist (or ago-PAM) and VU0453595 functioning as a "pure" PAM with no discernible agonist effects. This difference has significant implications for their pharmacological profiles and potential therapeutic applications.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the positive allosteric modulation and direct agonist activity of this compound and VU0453595 on the M1 muscarinic acetylcholine receptor.
Table 1: M1 Positive Allosteric Modulator (PAM) Activity
| Compound | Target | Cell Line | Assay Type | PAM EC50 (nM) |
| This compound | Mouse M1 | CHO | Calcium Mobilization | 155[1] |
| VU0453595 | Rat M1 | CHO | Calcium Mobilization | 2140[2][3] |
Table 2: M1 Agonist Activity
| Compound | Target | Cell Line | Assay Type | Agonist EC50 (nM) | Maximal Response (% of ACh Max) |
| This compound | Mouse M1 | CHO | Calcium Mobilization | 450 | 86% |
| VU0453595 | Rat M1 | CHO | Calcium Mobilization | > 10,000 | No activity observed[2] |
Table 3: Muscarinic Receptor Subtype Selectivity
| Compound | M1 PAM EC50 (nM) | M2, M3, M4, M5 Activity |
| This compound | 155 | No significant activity up to 30 µM |
| VU0453595 | 2140 | Highly selective for M1 over M2-M5 |
Signaling Pathways and Experimental Workflows
The activation of the M1 muscarinic acetylcholine receptor, a Gq-coupled receptor, initiates a well-defined signaling cascade. The diagrams below, generated using the DOT language, illustrate this pathway and the experimental workflow for a typical calcium mobilization assay used to characterize these compounds.
Experimental Protocols
Calcium Mobilization Assay for M1 Agonist and PAM Activity
This protocol is a representative method for assessing the agonist and positive allosteric modulator (PAM) activity of compounds at the M1 muscarinic acetylcholine receptor using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1).
Materials:
-
CHO-M1 cells
-
Cell culture medium (e.g., F-12 Ham's medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418)
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Probenecid (optional, to prevent dye extrusion)
-
Test compounds (this compound, VU0453595)
-
Acetylcholine (ACh)
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Culture CHO-M1 cells to ~80-90% confluency.
-
Harvest the cells and seed them into black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Probenecid (e.g., 2.5 mM) can be included to improve dye retention.
-
Aspirate the culture medium from the cell plates and wash once with assay buffer.
-
Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of the test compounds (this compound and VU0453595) and a stock solution of ACh in assay buffer.
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate to the reading temperature (typically room temperature or 37°C).
-
For Agonist Activity:
-
Establish a stable baseline fluorescence reading for each well.
-
Add the serially diluted test compounds to the wells.
-
Continuously measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to detect any increase in intracellular calcium, which would indicate agonist activity.
-
-
For PAM Activity:
-
Establish a stable baseline fluorescence reading.
-
Add the serially diluted test compounds to the wells and incubate for a short period (e.g., 1-5 minutes).
-
Add a sub-maximal (EC20) concentration of ACh to all wells (except for no-agonist controls).
-
Continuously measure the fluorescence intensity to detect potentiation of the ACh-induced calcium response.
-
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the peak fluorescence response minus the baseline fluorescence.
-
Normalize the data to the response of a maximal concentration of ACh (100%) and a vehicle control (0%).
-
For agonist activity, plot the normalized response against the concentration of the test compound and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
-
For PAM activity, plot the normalized response in the presence of an EC20 concentration of ACh against the concentration of the test compound and fit the data to determine the PAM EC50 value.
-
Conclusion
The distinct pharmacological profiles of this compound and VU0453595, particularly with respect to their agonist activity at the M1 receptor, underscore the importance of detailed in vitro characterization in the development of M1-targeted therapeutics. While both compounds are valuable research tools, the presence of agonist activity in this compound may lead to different in vivo effects compared to the "pure" PAM activity of VU0453595.[2][4] The lack of intrinsic agonism in VU0453595 is hypothesized to contribute to a more favorable safety profile, with a reduced risk of over-activating the M1 receptor and causing cholinergic side effects.[4][5][6] This comparative guide provides researchers with the essential data and methodologies to inform their studies and guide the selection of the appropriate tool compound for their specific research questions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparative Adverse Effect Profile: VU6004256 vs. MK-7622
A Guide for Researchers in Drug Development
The development of selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulators (PAMs) holds significant promise for treating cognitive deficits in disorders such as Alzheimer's disease and schizophrenia. However, the therapeutic window of these compounds is often limited by their adverse effect profiles. This guide provides a comparative analysis of the adverse effects associated with two prominent M1 PAMs, VU6004256 and MK-7622, based on available preclinical and clinical data.
Quantitative Comparison of Adverse Effects
The following table summarizes the key adverse findings for this compound and MK-7622.
| Adverse Effect Category | This compound | MK-7622 |
| Central Nervous System | No observable behavioral seizure activity in mice at 100 mg/kg[1]. Decreased locomotor activity at a high dose of 10 mg/kg in mice[1]. | Induces robust, dose-dependent behavioral convulsions in mice at 30 and 100 mg/kg[2]. |
| Gastrointestinal | No significant observable adverse effects reported in preclinical studies[1]. | Most common cholinergically-related adverse event in a Phase II clinical trial was diarrhea (15.1% in the MK-7622 group vs. 5.8% in the placebo group)[3]. |
| General Cholinergic Effects | Devoid of observable adverse effect liability in a modified Irwin toxicology battery test in mice[1]. | Increased incidence of cholinergically-related adverse events in a Phase II clinical trial (21% in the MK-7622 group vs. 8% in the placebo group)[3]. |
| Study Discontinuation | Not applicable (preclinical data). | Higher rate of discontinuation due to adverse events in a Phase II clinical trial (16% in the MK-7622 group vs. 6% in the placebo group)[3]. |
Experimental Protocols
This compound: Modified Irwin Toxicology Battery Test
The assessment of this compound's adverse effect profile in mice was conducted using a modified Irwin test[1]. This is a comprehensive observational method to detect and quantify the behavioral and physiological effects of a test compound.
-
Objective: To identify potential toxic and therapeutic effects by examining the compound's impact on behavior and physiologic functions.
-
Methodology:
-
Animals: Normal, healthy mice.
-
Administration: Intraperitoneal (i.p.) injection of this compound at a dose of 100 mg/kg.
-
Observation: A battery of observational tests is performed to assess various parameters, including autonomic, neuromuscular, sensorimotor, and behavioral functions[4][5]. Specific parameters typically include, but are not limited to, alertness, grooming, motor activity, gait, posture, muscle tone, reflexes, salivation, and lacrimation[5].
-
Results: this compound did not produce any significant observable adverse effects in this standardized test at the specified dose[1].
-
MK-7622: Seizure Liability Assessment
The pro-convulsant potential of MK-7622 was evaluated in a dose-escalation study in mice.
-
Objective: To determine the propensity of MK-7622 to induce seizures and to quantify the severity of convulsive activity.
-
Methodology:
-
Animals: C57Bl6/j mice.
-
Administration: Intraperitoneal (i.p.) injection of MK-7622 at doses of 3, 10, 30, and 100 mg/kg.
-
Observation: Behavioral convulsions were monitored for 3 hours post-administration.
-
Scoring: The severity of seizures was graded using the modified Racine scale, a standardized scoring system for convulsive behaviors[2].
-
Results: MK-7622 induced robust behavioral convulsions at doses of 30 and 100 mg/kg, reaching stage 5 on the modified Racine scale. These effects were absent in M1 receptor knockout mice, indicating an on-target effect[2].
-
Signaling Pathways and Mechanism of Adverse Effects
The adverse effects of M1 PAMs like MK-7622 are primarily linked to their intrinsic agonist activity at the M1 muscarinic acetylcholine receptor. Over-activation of this receptor can lead to the observed cholinergic side effects. The diagram below illustrates the general signaling pathway initiated by M1 receptor activation.
Caption: M1 Receptor Signaling Pathway Leading to Cholinergic Effects.
References
- 1. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Randomized, controlled, proof-of-concept trial of MK-7622 in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified Irwin Test (rat) [panache.ninds.nih.gov]
- 5. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
Validating VU6004256's Efficacy in a Preclinical Model of Schizophrenia: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the M1 positive allosteric modulator (PAM) VU6004256 against placebo in a preclinical genetic model of schizophrenia, the NR1 knockdown (KD) mouse. The data presented herein, supported by detailed experimental protocols and signaling pathway diagrams, is intended to assist researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound for mitigating cognitive and behavioral deficits associated with N-methyl-D-aspartate (NMDA) receptor hypofunction.
Core Findings: this compound Reverses Key Deficits in NR1 Knockdown Mice
This compound, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor PAM with an EC50 of 155 nM, has demonstrated significant efficacy in ameliorating physiological and behavioral abnormalities in NR1 KD mice.[1] This genetic model, characterized by a global reduction in the essential NR1 subunit of the NMDA receptor, recapitulates many of the complex symptoms observed in schizophrenia.[2][3] The M1 receptor, a signaling partner of the NMDA receptor, presents a promising therapeutic target for normalizing disruptions in NMDA receptor signaling.[2][4]
Studies have shown that this compound can reverse deficits in prefrontal cortex (PFC)-mediated learning and memory, reduce hyperlocomotor activity, and normalize aberrant neuronal firing in these mice.[2][4][5] These findings suggest that potentiation of the M1 receptor may offer a novel therapeutic strategy for the cognitive and positive symptoms of schizophrenia.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in NR1 KD mice compared to wild-type (WT) littermate controls.
Table 1: Effect of this compound on Spontaneous Locomotor Activity
| Treatment Group | Genotype | Dose (mg/kg, i.p.) | Mean Distance Traveled (cm) | Statistical Significance vs. WT Vehicle | Statistical Significance vs. NR1 KD Vehicle |
| Vehicle | WT | - | ~2000 | - | - |
| Vehicle | NR1 KD | - | ~4000 | p < 0.001 | - |
| This compound | NR1 KD | 1 | ~3500 | - | Not Significant |
| This compound | NR1 KD | 3 | ~2500 | - | p < 0.01 |
| This compound | NR1 KD | 10 | ~2000 | Not Significant | p < 0.01 |
Data adapted from Grannan et al., 2016.[2]
Table 2: Effect of this compound on Novel Object Recognition
| Treatment Group | Genotype | Dose (mg/kg, i.p.) | Recognition Index |
| Vehicle | WT | - | ~0.65 |
| Vehicle | NR1 KD | - | ~0.50 |
| This compound | NR1 KD | 3 | ~0.60 |
| This compound | NR1 KD | 10 | ~0.65 |
Data adapted from Grannan et al., 2016.[2]
Table 3: Effect of this compound on Pyramidal Neuron Firing Rate in the Prefrontal Cortex
| Treatment Group | Genotype | Dose (mg/kg, i.p.) | Mean Firing Rate (Hz) |
| Vehicle | WT | - | 1.090 ± 0.0603 |
| Vehicle | NR1 KD | - | 1.44 ± 0.079 |
| This compound | NR1 KD | 10 | Significantly Reduced vs. NR1 KD Vehicle |
Data adapted from Grannan et al., 2016.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Animals
Genetically modified mice with a global reduction of the NR1 subunit of the NMDA receptor (NR1 KD) and their wild-type (WT) littermates are used.[3][6] Mice are typically housed with a 12-hour light-dark cycle with ad libitum access to food and water.[7] Behavioral testing is conducted during the light cycle.[7]
Drug Administration
This compound is administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 10 mg/kg.[1][2] A vehicle control (e.g., saline or a specific vehicle solution) is administered to control groups.
Spontaneous Locomotor Activity
-
Mice are individually placed in an open-field arena.
-
Locomotor activity is recorded for a specified duration (e.g., 60 minutes).
-
Total distance traveled is automatically calculated using tracking software.
-
This compound or vehicle is administered prior to placing the mice in the arena.[2]
Novel Object Recognition (NOR)
-
Habituation: Mice are allowed to freely explore an empty open-field arena.
-
Training: Two identical objects are placed in the arena, and mice are allowed to explore for a set period.
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.
-
The recognition index is calculated as the time spent exploring the novel object divided by the total time spent exploring both objects.
-
This compound or vehicle is administered before the training phase.[2]
In Vivo Electrophysiology
-
Mice are surgically implanted with microelectrode arrays in the prelimbic region of the prefrontal cortex.
-
After a recovery period, single-unit recordings of pyramidal neuron firing are obtained from awake, freely moving mice.
-
A baseline recording is established before the administration of this compound or vehicle.
-
Changes in the firing rate of pyramidal neurons are recorded and analyzed post-injection.[2]
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Proposed signaling pathway of this compound action.
Caption: General experimental workflow for validating this compound.
Alternative and Complementary Approaches
While this compound shows promise, the field of muscarinic receptor modulation is broad. Researchers may also consider investigating M4 receptor PAMs, which have also shown antipsychotic-like activity.[5] Additionally, exploring the effects of this compound in other preclinical models of schizophrenia, such as those induced by phencyclidine (PCP), could provide further validation of its therapeutic potential.[8] It is also important to note that some M1 PAMs with significant agonist activity have been associated with adverse effects like seizures, though this compound at higher doses did not produce observable seizure activity.[9][10]
Conclusion
The data strongly support the hypothesis that positive allosteric modulation of the M1 muscarinic receptor with this compound can effectively reverse key behavioral and physiological deficits in a genetic mouse model of NMDA receptor hypofunction. This positions this compound as a compelling candidate for further investigation in the development of novel therapeutics for schizophrenia. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to build upon these important findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prefrontal Cortex-Mediated Impairments in a Genetic Model of NMDA Receptor Hypofunction Are Reversed by the Novel M1 PAM this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NR1 knockdown mice as a representative model of the glutamate hypothesis of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMDA receptor-deficient mice display sexual dimorphism in the onset and severity of behavioural abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Abnormal sensory perception masks behavioral performance of Grin1 knockdown mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
Replication of Published VU6004256 Studies: A Comparative Guide
This guide provides a comprehensive comparison of VU6004256, a potent and selective M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM), with other relevant alternative compounds. It is designed for researchers, scientists, and drug development professionals to offer an objective overview supported by experimental data from published studies.
This compound is under investigation for its therapeutic potential in treating cognitive deficits associated with schizophrenia and other neurological disorders.[1][2][3] As a PAM, it enhances the response of the M1 receptor to the endogenous neurotransmitter acetylcholine, rather than directly activating the receptor itself.[1] This mechanism is believed to offer a more nuanced modulation of cholinergic signaling with a potentially better side-effect profile compared to direct agonists.
Comparative Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound and a notable comparator, PF-06764427.
| Compound | Assay | Target | EC50 (nM) | Reference |
| This compound | Calcium Mobilization | M1 mAChR | 155 | [1][2] |
| PF-06764427 | Calcium Mobilization (PAM activity) | M1 mAChR | 30 ± 3 | [4] |
| PF-06764427 | Calcium Mobilization (Agonist activity) | M1 mAChR | 2930 ± 95 | [4] |
Table 1: In Vitro Potency of M1 Positive Allosteric Modulators. This table highlights the half-maximal effective concentration (EC50) of this compound and PF-06764427 in a calcium mobilization assay, a common method to assess the activation of Gq-coupled receptors like the M1 mAChR.
| Compound | Animal Model | Behavioral Test | Dosage (mg/kg, i.p.) | Outcome | Reference |
| This compound | NR1 KD Mice | Locomotor Activity | 3, 10 | Dose-dependent reduction in hyperlocomotion | [1][2] |
| This compound | NR1 KD Mice | Novel Object Recognition | 3, 10 | Dose-dependent increase in recognition index | [1][2] |
| PF-06764427 | C57Bl/6 Mice | Locomotor Activity | 1, 3, 10 | Dose-dependent reduction in basal locomotor activity | [5] |
| PF-06764427 | Mice | Behavioral Convulsions | 10, 30, 60 | Dose-dependent induction of convulsions | [5] |
| This compound | Mice | Behavioral Convulsions | 100 | No observable seizure activity | [5] |
Table 2: In Vivo Efficacy and Safety Profile. This table compares the effects of this compound and PF-06764427 in rodent models assessing antipsychotic-like activity, cognitive enhancement, and a key safety liability (seizure induction). NR1 knockdown (KD) mice are a genetic model relevant to schizophrenia.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
In Vitro Assays
Calcium Mobilization Assay:
This assay is used to determine the potency of compounds in activating the M1 muscarinic receptor, which signals through the Gq protein pathway to increase intracellular calcium levels.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1).
-
Assay Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye, such as Fluo-4 AM.[6]
-
Protocol:
-
CHO-hM1 cells are seeded in 96-well plates and cultured to confluence.
-
Cells are loaded with Fluo-4 AM dye for 45-60 minutes at 37°C.
-
The dye is removed, and cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
To determine PAM activity, cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period before the addition of a sub-maximal concentration (EC20) of acetylcholine (ACh).
-
To determine agonist activity, varying concentrations of the test compound are added to the cells in the absence of ACh.
-
Changes in fluorescence, corresponding to calcium mobilization, are measured kinetically using a fluorescence plate reader (e.g., FLIPR or FlexStation).[7]
-
Data are normalized to the maximal response induced by a saturating concentration of ACh, and EC50 values are calculated using non-linear regression.
-
Radioligand Binding Assay:
This assay is employed to determine the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Receptor Source: Membranes prepared from CHO-hM1 cells or brain tissue homogenates.
-
Radioligand: A high-affinity muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS).
-
Protocol:
-
Receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Non-specific binding is determined in the presence of a saturating concentration of a known muscarinic antagonist (e.g., atropine).
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.[8]
-
In Vivo Assays
Spontaneous Locomotor Activity:
This test assesses the effect of a compound on general motor activity and can be used to evaluate potential antipsychotic-like effects by measuring the reduction of hyperactivity in relevant animal models.
-
Animals: C57Bl/6 mice or specific disease models such as NR1 knockdown mice.[5][9]
-
Apparatus: Open field arenas equipped with infrared beams to automatically track animal movement.
-
Protocol:
-
Animals are habituated to the testing room for at least one hour before the experiment.
-
Test compounds or vehicle are administered via the appropriate route (e.g., intraperitoneal injection).
-
Following a specific pre-treatment period, individual mice are placed in the center of the open field arena.
-
Locomotor activity, measured as the total distance traveled, is recorded for a set duration (e.g., 60 minutes).
-
Data is typically analyzed in time bins to observe the onset and duration of the compound's effect.
-
Novel Object Recognition (NOR) Test:
The NOR test is a widely used behavioral assay to evaluate learning and memory in rodents, relying on their innate tendency to explore novel objects more than familiar ones.
-
Animals: Mice or rats.
-
Apparatus: An open field arena and a set of distinct objects.
-
Protocol:
-
Habituation: On the first day, mice are allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.[10][11]
-
Training/Familiarization: On the second day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a specific duration (e.g., 10 minutes).[10]
-
Testing: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[10][11]
-
Data Analysis: A discrimination index (DI) or recognition index is calculated. A common formula is: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better memory.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the M1 muscarinic receptor and the general workflows of the experimental protocols described above.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 116.2 Discovery and Development of Novel M1 and M4 PAMs for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to VU6004256 and Other Muscarinic Receptor Modulators for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive enhancement effects of VU6004256, a potent and selective M1 muscarinic positive allosteric modulator (PAM), with other key alternatives in preclinical development. The following sections detail the pharmacological properties, efficacy in established cognitive assays, and underlying signaling mechanisms of this compound and its comparators.
Executive Summary
This compound has demonstrated significant potential in preclinical models for reversing cognitive deficits relevant to schizophrenia.[1][2] As a selective M1 PAM, it represents a targeted approach to enhancing cognitive function. This guide compares this compound with other M1 PAMs, including those with agonist activity (ago-PAMs) and those without, as well as with compounds targeting the M4 muscarinic receptor and dual M1/M4 agonists. The key distinction among M1 PAMs lies in their intrinsic agonist activity, which appears to correlate with adverse effect profiles, such as seizures.[3][4] M4 PAMs and dual M1/M4 agonists offer alternative mechanisms for cognitive enhancement, often with additional antipsychotic-like properties.
Comparative Efficacy in Preclinical Cognitive Models
The cognitive-enhancing effects of this compound and its alternatives have been primarily evaluated in rodent models using the Novel Object Recognition (NOR) and Fear Conditioning paradigms. These tests assess different aspects of learning and memory.
Novel Object Recognition (NOR)
The NOR task is a widely used behavioral assay to evaluate learning and memory in rodents.[5][6] The test is based on the innate tendency of rodents to explore novel objects more than familiar ones. A higher recognition or discrimination index indicates better memory.
| Compound | Class | Animal Model | Key Findings | Reference |
| This compound | M1 PAM | NR1 KD Mice | Dose-dependently increased recognition index in both wild-type and NR1 KD mice.[1][2] | [1][2] |
| VU0453595 | M1 PAM (non-ago) | PCP-treated Mice | Reversed cognitive deficits, restoring the recognition index in a dose-dependent manner.[7][8] | [7][8] |
| MK-7622 | M1 ago-PAM | Rats | Failed to significantly improve performance in the novel object recognition task.[9][10] | [9][10] |
| PF-06764427 | M1 ago-PAM | Mice | Induced behavioral convulsions at doses tested for cognitive enhancement, confounding results.[11] | [11] |
| VU0486846 | M1 PAM (non-ago) | Rodents | Showed robust efficacy in the novel object recognition model.[12] | [12] |
Fear Conditioning
Fear conditioning is a form of associative learning where a neutral stimulus becomes associated with an aversive event.[13] The strength of this association is measured by the degree of freezing behavior in response to the conditioned stimulus.
| Compound | Class | Animal Model | Key Findings | Reference |
| This compound | M1 PAM | NR1 KD Mice | Improved performance in cue-mediated conditioned freezing in NR1 KD mice.[1][2] | [1][2] |
| VU0467154 | M4 PAM | Wild-type Mice | Enhanced acquisition of both contextual and cue-mediated fear conditioning.[14] | [14] |
| Xanomeline | M1/M4 Agonist | Rodents | Preclinical studies have shown antipsychotic-like and cognitive-enhancing effects, though specific fear conditioning data is less detailed in the provided results.[15][16][17] | [15][16][17] |
Experimental Protocols
Novel Object Recognition (NOR) Protocol
The NOR task is typically conducted over three days:
-
Habituation: Mice are allowed to freely explore an empty open-field arena to acclimate to the environment.
-
Training/Familiarization Phase: Two identical objects are placed in the arena, and mice are allowed to explore them for a set period.
-
Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. The recognition index is calculated as the time spent exploring the novel object divided by the total exploration time.[5]
Fear Conditioning Protocol
A typical fear conditioning protocol involves:
-
Conditioning: A mouse is placed in a chamber and presented with a neutral conditioned stimulus (CS), such as a tone, which co-terminates with a mild aversive unconditioned stimulus (US), like a foot-shock.
-
Contextual Fear Testing: The mouse is returned to the same chamber without the CS or US, and freezing behavior is measured to assess memory of the context.
-
Cued Fear Testing: The mouse is placed in a novel context and presented with the CS (tone) alone. Freezing behavior is recorded to assess memory of the cue.[13]
Signaling Pathways
The cognitive-enhancing effects of these compounds are mediated through distinct signaling pathways associated with M1 and M4 muscarinic receptors.
M1 Muscarinic Receptor Signaling Pathway
This compound and other M1 PAMs potentiate the signaling of acetylcholine (B1216132) (ACh) at the M1 receptor. M1 receptors are predominantly coupled to Gq/11 G-proteins.[18][19] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors modulate neuronal excitability and synaptic plasticity, which are crucial for learning and memory.
Caption: M1 Muscarinic Receptor Signaling Pathway.
M4 Muscarinic Receptor Signaling Pathway
M4 PAMs, such as VU0467154, enhance ACh signaling at M4 receptors, which are primarily coupled to Gi/o G-proteins.[20] Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neurotransmitter release and neuronal excitability. In the striatum, M4 receptor activation can inhibit dopamine (B1211576) release, contributing to its antipsychotic-like effects.[21]
Caption: M4 Muscarinic Receptor Signaling Pathway.
Experimental Workflow for Preclinical Cognitive Testing
The general workflow for assessing the cognitive-enhancing effects of a novel compound like this compound involves several key stages, from compound administration to behavioral testing and data analysis.
Caption: Preclinical Cognitive Testing Workflow.
Conclusion
This compound stands out as a promising M1 PAM for cognitive enhancement due to its efficacy in preclinical models and its lack of intrinsic agonist activity, which may translate to a better safety profile compared to M1 ago-PAMs. The comparative data presented in this guide highlights the distinct profiles of various muscarinic receptor modulators. M1 PAMs without agonist activity, like this compound and VU0453595, appear to offer a more direct pro-cognitive effect with a potentially wider therapeutic window. In contrast, M4 PAMs and dual M1/M4 agonists provide a broader spectrum of activity that includes antipsychotic-like effects, which may be beneficial in treating complex neuropsychiatric disorders like schizophrenia. Further head-to-head studies and eventual clinical trials will be crucial in determining the ultimate therapeutic utility of these different approaches.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 7. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potentiation of M1 Muscarinic Receptor Reverses Plasticity Deficits and Negative and Cognitive Symptoms in a Schizophrenia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 14. Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alzheimer's Association International Conference [alz.confex.com]
- 16. Xanomeline and the Antipsychotic Potential of Muscarinic Receptor Subtype Selective Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 19. portlandpress.com [portlandpress.com]
- 20. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 21. Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Schizophrenia Therapeutics: A Comparative Analysis of VU6004256 and Other Key Research Compounds
For researchers, scientists, and drug development professionals, the quest for novel and effective treatments for schizophrenia is a journey marked by complex signaling pathways and a diverse array of molecular targets. This guide provides an objective, data-driven comparison of VU6004256, a selective M1 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), with other pivotal research compounds. By presenting quantitative data, detailed experimental protocols, and clear visual representations of mechanisms and workflows, we aim to facilitate a deeper understanding of the therapeutic potential of these agents.
At a Glance: Comparative Efficacy and Receptor Profiles
The following table summarizes the key characteristics of this compound and a selection of comparator compounds that represent different mechanistic approaches to treating schizophrenia. This includes the dual M1/M4 agonist xanomeline (B1663083), another M1 PAM PF-06767832, the M4 PAM VU0467485, and the atypical antipsychotic clozapine.
| Compound | Mechanism of Action | In Vitro Potency (EC50/Ki) | Selectivity | In Vivo Efficacy (Preclinical Models) |
| This compound | Selective M1 Positive Allosteric Modulator (PAM) | M1 PAM EC50: ~450 nM | Highly selective for M1 over other muscarinic subtypes (M2-M5). | Reverses deficits in novel object recognition and cue-mediated fear conditioning in NR1 knockdown mice. Reduces hyperlocomotor activity in NR1 knockdown mice and in amphetamine-induced hyperlocomotion models.[1] |
| Xanomeline | M1 and M4 Receptor Preferring Agonist | M1/M4 Ki: Partial agonist | Preferential for M1/M4, but also has affinity for M2, M3, and M5 subtypes.[2][3] | Reduces psychotic-like symptoms in rodents and primates.[1] Shows efficacy in improving positive, negative, and cognitive symptoms in schizophrenia patients, but with dose-limiting side effects.[4] |
| PF-06767832 | Selective M1 Positive Allosteric Modulator (PAM)-Agonist | M1 PAM EC50: Potent, specific values vary by assay. | Selective for M1 over M2/M3 subtypes. | Reduces amphetamine-induced locomotor activity and reverses prepulse inhibition deficits.[5] |
| VU0467485 | Selective M4 Positive Allosteric Modulator (PAM) | Human M4 PAM EC50: 78.8 nM; Rat M4 PAM EC50: 26.6 nM[6][7] | Selective for M4 over M1, M2, M3, and M5 subtypes.[7] | Shows robust antipsychotic-like activity in amphetamine-induced hyperlocomotion models in rats.[6][7] |
| Clozapine | Atypical Antipsychotic | D2 Ki: Moderate affinity; High affinity for various other receptors. | Broad receptor binding profile, including dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5 antagonist), adrenergic, and histamine (B1213489) receptors.[8][9][10] | Effective in treating positive symptoms of schizophrenia, particularly in treatment-resistant patients. Its metabolite, NDMC, is an M1 agonist and may contribute to cognitive improvements.[8] |
Delving into the Mechanisms: Signaling Pathways and Experimental Designs
To appreciate the nuances of these compounds, it is crucial to visualize their mechanisms of action and the experimental frameworks used to evaluate their efficacy.
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor. This means it does not directly activate the receptor but rather enhances the effect of the endogenous neurotransmitter, acetylcholine (ACh). This targeted modulation is believed to restore normal signaling in brain regions implicated in the cognitive and negative symptoms of schizophrenia.
Key Experimental Protocols and Workflows
The preclinical efficacy of schizophrenia research compounds is often assessed using behavioral models in rodents that aim to replicate certain aspects of the disorder. Below are the detailed methodologies for two commonly cited experiments.
Amphetamine-Induced Hyperlocomotion Test
This model is widely used to screen for antipsychotic potential, as hyperactivity induced by amphetamine is thought to mimic the positive symptoms of schizophrenia.
Protocol:
-
Animal Model: Adult male mice or rats are typically used.
-
Habituation: Animals are individually placed in an open-field arena and allowed to habituate for a period of 30-60 minutes. Locomotor activity is recorded using automated tracking systems.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at varying doses.
-
Amphetamine Challenge: After a specific pretreatment time (e.g., 30 minutes), animals are challenged with an injection of d-amphetamine (typically 1-5 mg/kg).
-
Data Acquisition: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for an additional 60-120 minutes.
-
Analysis: The ability of the test compound to attenuate the amphetamine-induced increase in locomotor activity is quantified and compared to the vehicle-treated group.
Novel Object Recognition (NOR) Test
The NOR test is a widely accepted model for assessing cognitive deficits, particularly recognition memory, which is often impaired in individuals with schizophrenia.[11]
Protocol:
-
Animal Model: Rodents with a natural tendency to explore novel objects are used.
-
Habituation: Animals are habituated to the empty open-field arena for several days.
-
Training (Familiarization) Phase: On the test day, two identical objects are placed in the arena, and the animal is allowed to explore them for a set period (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific duration (e.g., 1 hour to 24 hours).
-
Testing (Choice) Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object.
-
Data Acquisition: The time spent exploring the novel object versus the familiar object is recorded.
-
Analysis: A discrimination index is calculated to quantify preference for the novel object. A higher index indicates better recognition memory. The effect of a test compound, administered before the training or testing phase, on this index is evaluated in a schizophrenia animal model (e.g., after sub-chronic NMDA receptor antagonist treatment).[11]
Conclusion
This compound represents a promising, highly selective approach to modulating M1 receptor activity for the potential treatment of schizophrenia. Its efficacy in preclinical models of cognitive deficits and psychosis-like behaviors, coupled with its targeted mechanism of action, distinguishes it from broader-spectrum agents like xanomeline and clozapine. While M4 PAMs like VU0467485 also show significant antipsychotic-like potential, the focus of M1 modulation on cognitive and negative symptoms addresses a critical unmet need in schizophrenia therapy. Further research will be essential to fully elucidate the clinical translatability of these preclinical findings and to determine the optimal therapeutic strategies for leveraging the diverse mechanisms of these compounds.
References
- 1. The muscarinic M1/M4 receptor agonist xanomeline exhibits antipsychotic-like activity in Cebus apella monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. psychscenehub.com [psychscenehub.com]
- 9. psychiatryonline.org [psychiatryonline.org]
- 10. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Potential of VU6004256: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the M1 muscarinic positive alloster-ic modulator (PAM) VU6004256 with other key alternatives. The following sections detail its mechanism of action, comparative efficacy, and safety profile, supported by experimental data and detailed protocols to aid in evaluating its translational potential for neurological and psychiatric disorders such as schizophrenia and Alzheimer's disease.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1][2] Unlike orthosteric agonists that directly activate the receptor, PAMs like this compound bind to a distinct allosteric site, enhancing the receptor's response to the endogenous neurotransmitter, acetylcholine. This modulatory action is thought to provide a more nuanced and potentially safer therapeutic approach by preserving the natural temporal and spatial dynamics of cholinergic signaling.
The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation, it stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various cellular responses critical for learning, memory, and cognitive function.
Comparative In Vitro Pharmacology
A key differentiator among M1 PAMs is the presence or absence of intrinsic agonist activity (ago-PAMs vs. pure PAMs). Ago-PAMs can directly activate the M1 receptor in the absence of acetylcholine, which has been associated with a higher risk of adverse effects. This compound is characterized as a pure PAM, a potentially favorable profile for therapeutic development. The table below summarizes the in vitro potencies of this compound and other notable M1 PAMs.
| Compound | Type | M1 PAM EC50 (nM) | M1 Agonist EC50 (nM) | Key Findings |
| This compound | Pure PAM | 155[1][2] | >10,000 | Potent PAM with minimal to no intrinsic agonist activity. |
| PF-06764427 | Ago-PAM | 30[3] | 610[3] | Potent ago-PAM; shown to induce M1 receptor internalization.[4] |
| BQCA | Ago-PAM | 267[5] | Active | Early M1 PAM with significant agonist activity; induces seizures at high doses.[6] |
| VU0453595 | Pure PAM | 2140[3] | Inactive | Lacks agonist activity and improves cognition in animal models.[3] |
Comparative In Vivo Efficacy and Safety
The translational potential of this compound is further evaluated through its performance in preclinical behavioral models that assess cognitive function and its safety profile concerning on-target adverse effects.
Cognitive Enhancement: Novel Object Recognition (NOR)
The NOR test is a widely used assay to evaluate learning and memory in rodents. It leverages the innate tendency of mice to explore novel objects over familiar ones. Improved performance, indicated by a higher recognition index, suggests pro-cognitive effects. This compound has demonstrated the ability to reverse cognitive deficits in this paradigm.[1][2]
| Compound | Animal Model | Doses (mg/kg, i.p.) | Outcome on Recognition Index | Reference |
| This compound | NR1 KD Mice | 3, 10 | Dose-dependent increase, reversing deficits.[1][2] | Grannan et al., 2016[1] |
| PF-06764427 | Mice | Not specified | Can reverse scopolamine-induced deficits. | [7] |
| VU0453595 | Rats | 1, 3, 10 | Significant increase in healthy adult rats.[3] | Moran et al., 2018[3] |
Fear-Associated Memory: Fear Conditioning
Cue-mediated fear conditioning is another critical behavioral assay that assesses associative learning and memory. This compound has been shown to improve performance in this task in a genetic mouse model of NMDA receptor hypofunction, which is relevant to schizophrenia.[1][2]
Safety Profile: Seizure Liability
A significant concern with M1 receptor activation is the potential for inducing seizures. This is particularly prominent with ago-PAMs. Comparative studies have highlighted a superior safety profile for this compound in this regard.
| Compound | Dose (mg/kg, i.p.) | Seizure Activity Observed | Reference |
| This compound | 100 | No observable behavioral seizure activity.[8] | Rook et al., 2017[8] |
| PF-06764427 | 100 | Robust behavioral convulsions.[8][9] | Rook et al., 2017[8] |
| BQCA | 100 | Robust behavioral convulsions.[6][9] | Jones et al., 2015[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess this compound and its alternatives.
In Vitro Calcium Mobilization Assay
This assay is fundamental for determining the potency of M1 PAMs and their intrinsic agonist activity.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 muscarinic receptor.
-
Procedure:
-
Cells are plated in 96-well plates and cultured to confluency.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 45-60 minutes at 37°C.[10]
-
The dye is washed out, and the cells are incubated in an assay buffer.
-
To determine PAM activity, various concentrations of the test compound are added, followed by a sub-maximal (EC20) concentration of acetylcholine.
-
To determine agonist activity, increasing concentrations of the test compound are added in the absence of acetylcholine.
-
Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FlexStation or FDSS).
-
-
Data Analysis: Concentration-response curves are generated to calculate EC50 values for both PAM and agonist activity.
Novel Object Recognition (NOR) Test
This behavioral test assesses recognition memory in rodents.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are individually habituated to the empty arena for a set period (e.g., 5-10 minutes) on the day before the test.[11][12][13]
-
Training/Familiarization Phase: On the test day, two identical objects are placed in the arena, and the mouse is allowed to explore them for a specific duration (e.g., 10 minutes).[12]
-
Inter-trial Interval: The mouse is returned to its home cage for a defined period (e.g., 1 hour to 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis: A recognition index is calculated, typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.
Cue-Mediated Fear Conditioning
This test evaluates associative learning and memory.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a tone generator.
-
Procedure:
-
Conditioning: On the training day, the mouse is placed in the chamber. A neutral conditioned stimulus (CS), such as a tone, is presented, which co-terminates with an aversive unconditioned stimulus (US), a mild footshock.[14][15] This pairing is typically repeated several times.
-
Contextual Fear Test (Optional): On the following day, the mouse is returned to the same chamber (without the CS or US), and freezing behavior is measured as an indicator of contextual fear memory.
-
Cued Fear Test: The mouse is placed in a novel context with different cues. The CS (tone) is presented without the US, and freezing behavior is measured as an indicator of cued fear memory.
-
-
Data Analysis: The percentage of time spent freezing during the presentation of the cue is quantified. Increased freezing indicates a stronger fear memory.
Conclusion
This compound presents a promising profile for a translatable M1 muscarinic PAM. Its key strengths lie in its potent and selective positive allosteric modulation of the M1 receptor, coupled with a lack of significant intrinsic agonist activity. This "pure PAM" profile distinguishes it from earlier ago-PAMs like PF-06764427 and BQCA, which are associated with a higher risk of seizure activity.[8] In preclinical models, this compound has demonstrated efficacy in reversing cognitive deficits in tasks relevant to schizophrenia and Alzheimer's disease, such as the novel object recognition and fear conditioning paradigms.[1][2] The favorable separation between its effective doses for cognitive enhancement and the doses that might induce adverse effects suggests a potentially wider therapeutic window. Further investigation into its pharmacokinetic properties and long-term efficacy and safety in more complex disease models will be crucial in fully establishing its translational potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic receptors modulate fear-related inputs to the prefrontal cortex: Implications for novel treatments of posttraumatic stress disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Allosteric Potentiator of the M1 Muscarinic Acetylcholine Receptor Increases Activity of Medial Prefrontal Cortical Neurons and Restores Impairments in Reversal Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 15. mmpc.org [mmpc.org]
Independent Verification of VU6004256 M1 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) positive allosteric modulator (PAM) VU6004256 with other alternatives, supported by available experimental data. The focus is on the independent verification of its selectivity for the M1 receptor subtype.
Executive Summary
This compound is a potent and selective positive allosteric modulator of the M1 muscarinic receptor, with a reported EC50 of 155 nM.[1] Preclinical studies have demonstrated its potential in reversing cognitive deficits in animal models of neuropsychiatric disorders. A critical aspect of its pharmacological profile is its selectivity for the M1 receptor over other muscarinic subtypes (M2-M5), which is crucial for minimizing off-target effects. In vitro studies indicate that this compound shows no significant activity at other muscarinic receptor subtypes at concentrations up to 30 μM, highlighting its high selectivity.[2] This guide delves into the quantitative data supporting this selectivity and provides detailed experimental protocols for its verification.
Data Presentation: Quantitative Selectivity of this compound
The following table summarizes the selectivity profile of this compound against all five muscarinic receptor subtypes. The data is based on functional assays measuring the potentiation of acetylcholine (ACh) activity.
| Receptor Subtype | This compound Activity (EC50 or % activity at 30 µM) | Reference |
| M1 | 155 nM (EC50) | [1] |
| M2 | No activity up to 30 µM | [2] |
| M3 | No activity up to 30 µM | [2] |
| M4 | No activity up to 30 µM | [2] |
| M5 | No activity up to 30 µM | [2] |
Table 1: Selectivity Profile of this compound against Muscarinic Receptor Subtypes.
Comparison with Alternative M1 PAMs
While direct head-to-head comparative studies with a wide range of M1 PAMs are limited in the public domain, the selectivity profile of this compound can be contextualized by comparing it to the general characteristics of other known M1 selective compounds. For instance, some M1 PAMs have been reported to exhibit off-target effects or varying degrees of agonist activity at higher concentrations, which can lead to adverse effects. The high selectivity of this compound, with a more than 190-fold difference in activity between M1 and other muscarinic subtypes, suggests a potentially favorable therapeutic window.
Experimental Protocols
The determination of M1 selectivity for a compound like this compound typically involves in vitro functional assays, such as calcium mobilization assays, performed in cell lines stably expressing each of the human muscarinic receptor subtypes.
Calcium Mobilization Assay for M1 Receptor Positive Allosteric Modulator Activity
This protocol outlines a standard procedure for assessing the potentiation of the M1 receptor by a test compound in response to the endogenous agonist, acetylcholine.
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor are cultured in appropriate media.
-
Cells are seeded into 384-well black-walled, clear-bottom microplates and grown to confluence.
2. Dye Loading:
-
The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.[3]
-
After incubation, the dye solution is removed, and cells are washed with the assay buffer.
3. Compound and Agonist Addition:
-
The test compound (e.g., this compound) is serially diluted to various concentrations in the assay buffer.
-
The assay plate is placed in a fluorescence imaging plate reader (e.g., FLIPR or FlexStation).
-
A baseline fluorescence reading is taken before the addition of the test compound.
-
The test compound is added to the wells, and the plate is incubated for a defined period (e.g., 1.5 minutes).[3]
-
Subsequently, a sub-maximal concentration (EC20) of acetylcholine is added to the wells to stimulate the M1 receptor.
4. Data Acquisition and Analysis:
-
Fluorescence intensity is measured continuously throughout the experiment.
-
The increase in intracellular calcium concentration upon agonist addition is recorded as a change in fluorescence.
-
The potentiation by the test compound is calculated as the fold-shift in the EC50 of acetylcholine or as the percentage increase in the response at the EC20 concentration of acetylcholine.
-
Dose-response curves are generated by plotting the potentiation against the concentration of the test compound to determine the EC50 of the PAM.
5. Selectivity Determination:
-
To determine selectivity, the same assay is performed in parallel using cell lines stably expressing the M2, M3, M4, and M5 muscarinic receptor subtypes.
-
For Gi-coupled receptors like M2 and M4, cells are often co-transfected with a promiscuous G-protein (e.g., Gα15 or a chimeric Gqi5) to couple the receptor activation to the calcium signaling pathway.[3]
Mandatory Visualizations
Caption: M1 Receptor Signaling Pathway and the Action of this compound.
Caption: Workflow for Determining this compound M1 Selectivity.
References
Safety Operating Guide
Proper Disposal of VU6004256: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of VU6004256, a potent and selective M1 muscarinic positive allosteric modulator (PAM), ensuring operational safety and regulatory compliance.
This compound is utilized in research for its potential in treating schizophrenia.[1] Adherence to proper disposal protocols is critical to mitigate any potential environmental or health risks. The following procedures are based on general laboratory safety guidelines and information typically found in a Safety Data Sheet (SDS).
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the compound's Safety Data Sheet (SDS) for specific safety and handling information. Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Step-by-Step Disposal Procedures
Disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Designate a specific, sealed, and clearly labeled waste container for this compound solid waste and another for solutions containing this compound. The label should include the chemical name, concentration, and hazard symbols.
-
-
Solid Waste Disposal:
-
Collect any solid this compound, such as unused powder or contaminated consumables (e.g., weighing paper, pipette tips), in the designated solid waste container.
-
Ensure the container is kept closed when not in use and is stored in a well-ventilated area, away from incompatible materials.
-
-
Liquid Waste Disposal:
-
Solutions containing this compound should be collected in a designated, leak-proof liquid waste container.
-
Do not dispose of this compound solutions down the drain.
-
The pH of the waste solution should be neutralized if necessary, as determined by your institution's EHS guidelines.
-
-
Decontamination of Glassware and Surfaces:
-
All glassware and surfaces that have come into contact with this compound should be decontaminated.
-
Rinse glassware and surfaces thoroughly with an appropriate solvent (e.g., ethanol (B145695) or acetone), collecting the rinseate as hazardous waste.
-
Follow with a standard wash using soap and water.
-
-
Final Disposal:
-
Once the waste containers are full, they must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS office to arrange for pickup and proper disposal by a licensed hazardous waste contractor.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available research.
| Parameter | Value | Species/System | Reference |
| EC50 | 155 nM | M1 Muscarinic Receptor | [1] |
| Purity | 99.61% | N/A | [1] |
Experimental Protocol: In Vivo Assessment of Locomotor Activity
The following is a detailed methodology for an experiment assessing the effect of this compound on locomotor activity in mice, based on published studies.[2]
Objective: To determine the effect of this compound on spontaneous locomotor activity.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% Tween 80 in saline)
-
Wild-type and/or NR1 KD mice
-
Open-field activity chambers equipped with infrared beams
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse individually into an open-field activity chamber and allow them to habituate for 30 minutes.
-
Dosing:
-
Prepare solutions of this compound at the desired concentrations (e.g., 3 mg/kg and 10 mg/kg) in the vehicle solution.[1]
-
Administer the prepared this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection.
-
-
Data Collection:
-
Immediately after injection, return the mice to the activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes) using the automated activity monitoring system.
-
-
Data Analysis:
-
Analyze the collected data to compare the locomotor activity between the vehicle-treated group and the this compound-treated groups.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed differences.
-
Signaling Pathway of this compound
This compound acts as a positive allosteric modulator of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR).[1] The M1 mAChR is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[3][4] The binding of acetylcholine (ACh) to the M1 receptor is enhanced by this compound, leading to a more robust downstream signaling cascade.
Caption: Signaling pathway of this compound as an M1 PAM.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation of M1 and M4 muscarinic receptors as potential therapeutic treatments for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Safe Handling of VU6004256: A Guide for Researchers
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when working with novel chemical entities like VU6004256. This document provides essential safety and logistical information for the handling and disposal of this compound, a potent and selective M1 muscarinic positive allosteric modulator (PAM) with potential applications in schizophrenia research.[1] Adherence to these guidelines is critical for minimizing risks and ensuring a safe research environment.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves the use of appropriate personal protective equipment and engineering controls. The following table summarizes the recommended PPE based on standard laboratory safety protocols for handling solid chemical compounds of unknown toxicity.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Hands | Nitrile gloves | Provides a barrier against skin contact. |
| Eyes | Safety glasses with side shields or goggles | Protects eyes from dust particles and potential splashes. |
| Body | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for weighing and preparing solutions. | Minimizes the risk of inhalation of the powdered compound. |
Operational Plans: From Receipt to Disposal
A structured operational plan is essential for the safe management of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. This compound is a white to off-white solid.[1] It should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
Table 2: Recommended storage conditions for this compound.[1]
Handling and Preparation of Solutions
-
Engineering Controls : All manipulations of powdered this compound, including weighing and initial solubilization, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment : Wear the appropriate PPE as outlined in Table 1.
-
Weighing : Use a microbalance with a draft shield. Handle with non-sparking tools.
-
Solubilization : If preparing solutions, add the solvent slowly to the solid to avoid splashing. The choice of solvent will depend on the experimental protocol. For in vivo studies in mice, intraperitoneal (i.p.) administration has been documented.[1]
-
Labeling : Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and excess solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols: In Vivo Administration
The following is a generalized workflow for an in vivo experiment involving the intraperitoneal administration of this compound to mice, based on published research.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
